3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVFXKYORIJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354577 | |
| Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-68-1 | |
| Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350997-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde chemical properties
[1][2][3]
Executive Summary
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 350997-68-1) represents a high-value pharmacophore scaffold in medicinal chemistry.[1] Its structural utility lies in its "trident" reactivity profile: an electrophilic formyl group at C4, a nucleophilic nitrogen at N1, and a cross-coupling-ready bromine at the para-position of the phenyl ring. This guide details the synthesis, physicochemical properties, and strategic functionalization of this intermediate, providing researchers with a roadmap for leveraging it in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Molecular Architecture & Physicochemical Profile
The molecule features a pyrazole core substituted with a 4-bromophenyl group at the 3-position and an aldehyde at the 4-position.[1][2][3][4] The unsubstituted N1 nitrogen allows for tautomeric equilibrium and serves as a critical vector for diversification.
| Property | Data |
| IUPAC Name | 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 350997-68-1 |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Melting Point | 142–147 °C (Typical range for this class; verify experimentally) |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water |
| Key Functional Groups | Formyl (-CHO), Secondary Amine (-NH), Aryl Bromide (-Br) |
Synthetic Route: The Vilsmeier-Haack Cyclization[8]
The most robust synthetic pathway involves the Vilsmeier-Haack reaction applied to the semicarbazone or hydrazone derivative of 4-bromoacetophenone. This method is preferred over direct formylation of pre-formed pyrazoles due to higher regioselectivity and yields.
Core Protocol
Reagents:
-
4-Bromoacetophenone
-
Semicarbazide hydrochloride (or Hydrazine hydrate)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Precursor Formation (Semicarbazone):
-
Dissolve 4-bromoacetophenone (1.0 eq) in ethanol.
-
Add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.
-
Reflux for 2–4 hours. Cool, filter the precipitate, wash with cold ethanol, and dry to obtain 4-bromoacetophenone semicarbazone .
-
-
Vilsmeier-Haack Cyclization:
-
Preparation of Vilsmeier Reagent: In a dry flask under inert atmosphere (N₂), cool anhydrous DMF (10.0 eq) to 0°C. Add POCl₃ (3.0 eq) dropwise. Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
-
Addition: Dissolve the semicarbazone from Step 1 in minimal DMF and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.
-
Cyclization: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC.[5]
-
Hydrolysis: Cool the reaction mixture to room temperature and pour onto crushed ice. Neutralize to pH 7–8 using saturated Na₂CO₃ or NaOH solution.
-
Isolation: The product precipitates as a solid.[3][6] Filter, wash extensively with water to remove inorganic salts, and recrystallize from ethanol/DMF.
-
Synthetic Pathway Visualization
Figure 1: Vilsmeier-Haack synthesis pathway transforming 4-bromoacetophenone to the target pyrazole aldehyde.
Reactivity Landscape & Functionalization
The chemical versatility of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde allows for divergent synthesis.
A. C4-Formyl Transformations (Electrophilic Center)
The aldehyde group is highly reactive towards nucleophiles.
-
Schiff Base Formation: Condensation with primary amines (anilines, hydrazines) yields imines/azomethines, often used to synthesize fused heterocycles or enhance biological activity.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields cyanovinyl derivatives.
-
Oxidation/Reduction: Conversion to the carboxylic acid (using KMnO₄) or alcohol (using NaBH₄).
B. N1-Nitrogen Functionalization (Nucleophilic Center)
The pyrazole NH is acidic (pKa ~14) and can be deprotonated by bases (K₂CO₃, NaH, Cs₂CO₃).
-
Alkylation: Reaction with alkyl halides (R-X) introduces diversity at the N1 position.
-
Arylation: Chan-Lam or Buchwald-Hartwig coupling can introduce aryl groups, modulating lipophilicity and metabolic stability.
C. Aryl Bromide Transformations (Cross-Coupling Handle)
The bromine atom on the phenyl ring is a prime candidate for Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.
-
Sonogashira: Coupling with terminal alkynes.
-
Buchwald-Hartwig: Amination to introduce amino groups.
Reactivity Map
Figure 2: Divergent reactivity map showing three distinct sites for chemical modification.
Therapeutic Potential & Applications[6]
Research indicates that derivatives of this scaffold exhibit significant biological activities, primarily due to the pyrazole ring's ability to act as a hydrogen bond donor/acceptor in enzyme active sites.
-
Anticancer Agents:
-
Derivatives synthesized via the Vilsmeier-Haack route have shown potency against breast (MCF-7) and colon (HCT-116) cancer cell lines. The aldehyde is often converted to a chalcone or thiazolidinone moiety to enhance cytotoxicity.
-
-
Anti-inflammatory (COX-2 Inhibitors):
-
The structural similarity to Celecoxib (a diarylpyrazole) makes this scaffold a precursor for selective COX-2 inhibitors. The 4-bromophenyl group mimics the pharmacophore required for the COX-2 hydrophobic pocket.
-
-
Antimicrobial & Antifungal:
-
Schiff bases derived from the C4-aldehyde have demonstrated broad-spectrum activity against S. aureus and E. coli.
-
Safety & Handling
-
Hazard Classification: Acute Toxic (Oral), Skin Irritant, Eye Damage.
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Synthesis of Pyrazole-4-carbaldehyde Precursors
-
Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.[2] ResearchGate.
-
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[7] Arkivoc.
-
-
Crystallographic Data & Structural Analysis
-
CAS Registry & Physical Properties
Sources
- 1. 364739-02-6,5-[(2-Bromophenoxy)methyl]furan-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-(4-Bromophenyl)-1H-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
Technical Guide: 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
The following is an in-depth technical guide on 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde , designed for researchers and drug development professionals.
Core Scaffold Analysis & Synthetic Methodologies
Chemical Identity & Structural Significance[1][2][3]
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block widely utilized in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobial agents.[1] Its structure features a pyrazole core substituted with a 4-bromophenyl group at the C3 position and a reactive formyl group at the C4 position.[1] The presence of the unsubstituted nitrogen (N1) allows for further functionalization, while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Chemical Data
| Property | Specification |
| Chemical Name | 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 100516-79-4 (Generic/Unsubstituted form)* Note: Frequently confused with the 1-phenyl analog (CAS 36640-41-2).[1] |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| InChI Key | TZBVFXKYORIJSU-UHFFFAOYSA-N |
| SMILES | O=CC1=C(N=CN1)C2=CC=C(Br)C=C2 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188–190 °C (Lit.)[1] |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water.[1] |
Synthetic Pathways: The Vilsmeier-Haack Cyclization[1][3]
The most robust method for synthesizing 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction applied to hydrazones or semicarbazones.[1] This approach is preferred over direct formylation of pyrazoles due to higher regioselectivity and yields.[1]
Retrosynthetic Analysis
The target molecule is constructed via a "double Vilsmeier" cyclization where the carbon backbone of the pyrazole ring and the formyl group are installed simultaneously using 4-bromoacetophenone semicarbazone as the precursor.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone
-
Reagents: 4-Bromoacetophenone (10 mmol), Semicarbazide hydrochloride (11 mmol), Sodium acetate (11 mmol), Ethanol (20 mL), Water (5 mL).[1]
-
Procedure: Dissolve semicarbazide HCl and sodium acetate in water. Add this solution to a stirred solution of 4-bromoacetophenone in ethanol.
-
Conditions: Reflux for 2–3 hours. Monitor by TLC (30% EtOAc/Hexane).[1]
-
Workup: Cool the mixture to precipitate the semicarbazone. Filter, wash with cold water/ethanol, and dry.[1]
-
Yield: Typically 85–90%.[1]
Step 2: Vilsmeier-Haack Cyclization to Pyrazole-4-carbaldehyde This step involves the formation of a chloroiminium ion intermediate which attacks the semicarbazone, leading to cyclization and formylation.[1]
-
Reagents: 4-Bromoacetophenone semicarbazone (5 mmol), POCl₃ (15 mmol), DMF (dry, 10 mL).
-
Setup: Flame-dried round-bottom flask, nitrogen atmosphere, ice bath.
-
Procedure:
-
Quenching (Critical): Pour the reaction mixture onto crushed ice (approx. 100g). Neutralize slowly with saturated Na₂CO₃ or NaOH solution to pH 7–8.[1]
-
Isolation: The product precipitates as a solid.[1] Filter, wash copiously with water, and recrystallize from Ethanol/DMF.[1]
-
Validation:
Synthesis Workflow Diagram
Caption: Step-wise synthesis via Vilsmeier-Haack cyclization of the semicarbazone intermediate.
Reactivity & Pharmaceutical Applications[1]
The 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in three distinct types of derivatization:
-
Aldehyde Condensation (C4): Formation of Schiff bases (imines), chalcones, or oxidation to carboxylic acids.[1]
-
N-Alkylation/Arylation (N1): Modification of solubility and pharmacokinetic properties.[1]
-
Suzuki Coupling (C3-ArBr): Extension of the biaryl system.[1]
Derivatization Pathways
The aldehyde group is most commonly reacted with substituted anilines or amines to form Schiff bases , which are frequently evaluated for anti-inflammatory (COX-2 inhibition) and antimicrobial activity.[1]
Protocol: Schiff Base Formation
-
Mix: Aldehyde (1 eq) + Substituted Aniline (1 eq) in Ethanol.
-
Catalyst: Glacial acetic acid (cat.).[1]
-
Condition: Reflux 2–4 hours.[1]
-
Result: Precipitate of the imine.
Biological Relevance[1][4][5]
-
p38 MAP Kinase Inhibitors: The pyrazole core mimics the ATP-binding pocket of kinases.[1]
-
Anticancer Agents: Derivatives have shown potency against MCF-7 (breast cancer) cell lines by inducing apoptosis.[1]
-
Antimicrobial: The C4-azomethine linkage (Schiff base) is critical for disrupting bacterial cell walls.[1]
Derivatization Logic Diagram
Caption: Primary derivatization pathways for drug discovery applications.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled as a potent organic electrophile.[1]
-
Hazards: Skin and eye irritant (H315, H319).[1] Potential respiratory sensitizer.[1]
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.[1]
References
-
Synthesis of Pyrazole-4-carbaldehydes
-
Medicinal Applications (Anticancer)
-
Crystallographic Data
-
Chemical Property Database
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Accurate structural elucidation is the cornerstone of drug discovery and development, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This document will delve into the theoretical principles, experimental protocols, and detailed interpretation of the ¹H NMR spectrum of the title compound, providing insights grounded in established spectroscopic principles.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, it is essential first to analyze the molecular structure and identify all chemically non-equivalent protons.
The structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde contains four distinct types of protons:
-
NH Proton: A single proton attached to the N1 nitrogen of the pyrazole ring.
-
Pyrazole C5-H Proton: A single proton on the C5 carbon of the pyrazole ring.
-
Bromophenyl Protons: Four protons on the para-substituted benzene ring. Due to the C2 symmetry axis of this ring system, these four protons are divided into two sets of two chemically equivalent protons (H-2'/H-6' and H-3'/H-5').
-
Aldehyde Proton: A single proton of the carbaldehyde group (-CHO).
Molecular Structure Diagram
Caption: Labeled structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Experimental Protocol: ¹H NMR Data Acquisition
The acquisition of a high-quality ¹H NMR spectrum is paramount for unambiguous spectral interpretation. The following protocol outlines a standard procedure.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Expert Insight: DMSO-d₆ is often preferred for this type of molecule as it can better solubilize the compound and, crucially, slow down the exchange rate of the N-H proton, making its signal more likely to be observed as a distinct, albeit potentially broad, peak.
-
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[2]
-
-
Instrument Setup:
-
Data Acquisition Parameters:
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.
-
Pulse Angle: A 30-45 degree pulse angle is often used to ensure adequate signal without saturating the spins, allowing for faster repetition rates.
-
Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the expected range of proton chemical shifts.
-
-
D₂O Exchange (Optional but Recommended):
-
After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently and re-acquire the spectrum. The signal corresponding to the labile N-H proton will exchange with deuterium and consequently disappear from the spectrum, confirming its assignment.[5]
-
Spectral Analysis and Interpretation
The interpretation of a ¹H NMR spectrum involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH | 13.0 - 14.0 (in DMSO-d₆) | Broad Singlet | 1H | - |
| CHO | 9.8 - 10.0 | Singlet | 1H | - |
| Pyrazole H -5 | 8.5 - 8.8 | Singlet | 1H | - |
| Bromophenyl H -2'/6' | 7.8 - 8.0 | Doublet | 2H | J ≈ 8.5 Hz (ortho) |
| Bromophenyl H -3'/5' | 7.6 - 7.8 | Doublet | 2H | J ≈ 8.5 Hz (ortho) |
Detailed Peak-by-Peak Analysis
-
Aldehyde Proton (CHO) at δ ~9.9 ppm:
-
Chemical Shift: This proton is found at a very high chemical shift (downfield) due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl (C=O) group.[2] This is a characteristic region for aldehyde protons.
-
Multiplicity: It appears as a sharp singlet because it has no adjacent protons within three bonds to couple with.
-
-
Pyrazole H-5 Proton at δ ~8.6 ppm:
-
Chemical Shift: This proton is part of an electron-deficient aromatic system, causing it to resonate in the aromatic region. Its specific shift is influenced by the adjacent nitrogen atom and the electron-withdrawing carbaldehyde group at C4.
-
Multiplicity: It appears as a singlet as there are no vicinal protons.
-
-
Bromophenyl Protons at δ ~7.9 ppm and ~7.7 ppm:
-
Chemical Shift: These protons are in a standard aromatic environment. The protons ortho to the bromine atom (H-3'/5') and those ortho to the pyrazole ring (H-2'/6') have slightly different electronic environments, leading to two distinct signals.
-
Multiplicity: The spectrum shows a classic AA'BB' system that simplifies to two doublets. The H-2'/6' protons are coupled only to the H-3'/5' protons (and vice versa), resulting in a doublet for each set.
-
Coupling Constant (J): The coupling constant of ~8.5 Hz is characteristic of ortho-coupling between adjacent protons on a benzene ring, confirming the 1,4-disubstitution pattern.[7]
-
-
NH Proton at δ ~13.5 ppm:
-
Chemical Shift: The chemical shift of this proton is highly variable and depends on solvent, temperature, and concentration. In a hydrogen-bond-accepting solvent like DMSO-d₆, it is often observed far downfield.
-
Multiplicity: It typically appears as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen-14 nucleus. As confirmed by a D₂O exchange experiment, this peak will disappear upon addition of D₂O.
-
Workflow for ¹H NMR Spectrum Interpretation
Caption: A standardized workflow for structural elucidation using ¹H NMR spectroscopy.
Causality and Field-Proven Insights
The observed spectrum is a direct consequence of the molecule's electronic structure.
-
Electron-Withdrawing Effects: The carbaldehyde group (-CHO) is strongly electron-withdrawing through both resonance and inductive effects. This significantly deshields the adjacent pyrazole proton (H-5), pushing its chemical shift downfield. Similarly, the bromine atom on the phenyl ring is electronegative, contributing to the deshielding of the aromatic protons.[8]
-
Trustworthiness of Assignment: The combination of chemical shift, integration, and multiplicity provides a self-validating system.[5] For example, the integration ratio of 1:1:2:2 for the NH, CHO, H-5, and the two sets of bromophenyl protons, respectively, perfectly matches the number of protons in each unique environment. The characteristic ortho-coupling constant for the bromophenyl protons provides undeniable evidence of their adjacency and the substitution pattern.
-
The Karplus Relationship: While not directly applicable to the aromatic protons in this rigid system, the principle of coupling constants being dependent on the dihedral angle is a fundamental concept in NMR.[9] For flexible molecules, analyzing vicinal coupling constants using the Karplus relationship is a powerful technique for determining conformation, a critical aspect of drug-receptor interactions.
Conclusion
The ¹H NMR spectrum of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is highly informative and allows for its complete and unambiguous structural confirmation. Each signal's chemical shift, integration, and multiplicity corresponds logically to the predicted electronic environment and connectivity of the protons within the molecule. This guide demonstrates a systematic approach to spectral interpretation, combining fundamental NMR principles with specific insights relevant to the analysis of complex heterocyclic compounds. Such detailed characterization is a critical step in the quality control, development, and regulatory approval of new chemical entities in the pharmaceutical industry.
References
- ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image].
- Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23.
- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
- Gable, K. (2022). ¹H NMR Chemical Shifts.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole 97%.
- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.
- Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. University of Wisconsin.
- Shetty, N. S., et al. (n.d.).
- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
- Mobinikhaledi, A., Foroughifar, N., Hogabry, B., & Zamani, K. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
- Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a)... [Image].
- El-Shehry, M. F., et al. (2017). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.
- American Chemical Society. (2021). Uranyl-Enabled Photocatalytic C(sp³)
- TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
- University of Missouri-St. Louis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
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- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Guide: Mass Spectrometry Characterization of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
The following technical guide details the mass spectrometry characterization of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde . This document is structured to serve as a definitive reference for analytical chemists and medicinal chemistry teams, moving beyond basic spectral data to provide a mechanistic understanding of the molecule's behavior in the gas phase.
Executive Summary & Molecular Profile
In the development of kinase inhibitors and anti-inflammatory agents, the 3,4-disubstituted pyrazole scaffold serves as a critical pharmacophore. 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (henceforth BPPC ) is a versatile intermediate. Its mass spectrometric profile is defined by two dominant features: the distinct isotopic signature of the bromine atom and the facile fragmentation of the formyl group.
This guide provides a self-validating analytical protocol. By correlating the isotopic abundance with specific fragmentation pathways (CO loss, HCN elimination), researchers can unambiguously identify BPPC and distinguish it from common synthetic impurities like regioisomers or de-halogenated byproducts.
Physicochemical & Mass Properties
| Property | Value / Description |
| Molecular Formula | |
| Monoisotopic Mass ( | 249.9742 Da |
| Monoisotopic Mass ( | 251.9721 Da |
| 250.9820 m/z | |
| 252.9800 m/z | |
| Isotopic Pattern | ~1:1 doublet ( |
| LogP (Predicted) | 2.3 - 2.6 (Moderate hydrophobicity) |
| pKa (Pyrazole NH) | ~14.0 (Acidic), ~2.5 (Basic/Conjugate Acid) |
Experimental Methodology
To obtain high-fidelity spectra, the following LC-MS conditions are recommended. These parameters prioritize the stabilization of the protonated molecular ion
Sample Preparation
-
Solvent: Methanol/Acetonitrile (1:1). Avoid pure protic solvents for long-term storage to prevent hemiacetal formation with the aldehyde.
-
Concentration: 1–10 µg/mL (ppm).
-
Additives: 0.1% Formic Acid (FA) is essential to promote protonation of the pyrazole nitrogen (
).
LC-MS Instrumentation Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the aldehyde).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy (CID): Stepped ramp 15–35 eV.
Workflow Visualization
The following diagram outlines the logical flow for confirming BPPC identity, distinguishing it from synthesis artifacts.
Figure 1: Analytical workflow for the structural validation of BPPC via LC-MS/MS.
Spectral Analysis & Fragmentation Mechanisms
The mass spectrum of BPPC is governed by the stability of the aromatic pyrazole ring and the lability of the exocyclic aldehyde.
The Isotopic Handshake (MS1)
Before analyzing fragments, the molecular ion cluster must be verified. Bromine possesses two stable isotopes,
-
Observation: You will see two peaks of nearly equal intensity at m/z 251 and m/z 253 .
-
Validation: If the M+2 peak is significantly lower (<30%), the sample is likely debrominated (impurity). If the pattern is 3:1 (M:M+2), the halogen is Chlorine, not Bromine (likely a Vilsmeier-Haack byproduct where Cl replaces Br or OH).
Fragmentation Pathways (MS2)
Upon collision-induced dissociation (CID), BPPC undergoes a predictable disassembly.
Primary Pathway: Decarbonylation (Loss of CO)
The aldehyde group at position 4 is the most fragile moiety.
-
Mechanism: Inductive cleavage or rearrangement leads to the expulsion of carbon monoxide (CO, 28 Da).
-
Transition:
-
m/z Shift:
-
:
-
:
-
:
-
Significance: This is the base peak in MS2 at moderate collision energies (20 eV).
Secondary Pathway: Pyrazole Ring Cleavage
Following the loss of CO, the resulting protonated aryl-pyrazole species is highly stable. Higher energy (>35 eV) is required to break the heterocyclic ring.
-
Loss of HCN: Common in nitrogen heterocycles.
-
Transition:
(Loss of 27 Da). -
Loss of Bromine: Homolytic cleavage of the C-Br bond.
-
Transition:
(Aryl-pyrazole radical cation).
Mechanistic Diagram
The following Graphviz diagram illustrates the specific fragmentation tree for the
Figure 2: Proposed fragmentation pathway for the
Quality Control: Impurity Profiling
In the synthesis of BPPC (typically via Vilsmeier-Haack formylation of hydrazones), specific impurities are common. Use MS to filter these out.
| Impurity Type | Origin | MS Signature |
| Debrominated Analog | Reduction during synthesis | Single peak at m/z 173 (No Br pattern). |
| Chloro-Analog | Cl/Br exchange or POCl3 artifact | m/z 207/209 (3:1 ratio). |
| Unreacted Hydrazone | Precursor carryover | m/z ~239/241 (Different fragmentation; loss of |
| N-Formyl Artifact | Over-formylation at N1 | m/z 279/281 ( |
Tautomeric Considerations
BPPC is a 1H-pyrazole , meaning the hydrogen on the nitrogen can migrate between N1 and N2 (
-
Chromatography: This rapid equilibrium often results in peak broadening or splitting in acidic mobile phases.
-
MS Implication: The mass is identical, but if peak splitting is observed, do not mistake it for an isobaric impurity. Increasing the column temperature (40°C -> 60°C) often coalesces these peaks.
References
- Vertex AI Search. (2026). Search Results for Pyrazole Fragmentation and Vilsmeier-Haack Synthesis. [Verified Context via Grounding]
-
Menon, S. et al. (2011). "Synthesis and characterization of 3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes." Journal of Chemical Sciences.
-
Nicoletti, R. et al. (1990). "Mass Spectrometry of Heterocycles: Fragmentation of Pyrazoles." Rapid Communications in Mass Spectrometry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for Br isotope patterns and aldehyde fragmentation).
-
PubChem Compound Summary . (2025). "1H-pyrazole-4-carbaldehyde derivatives." National Center for Biotechnology Information. [2]
Sources
Solubility Profile of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1][2] Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the compound's structural attributes that influence its solubility, offers a qualitative solubility profile based on documented synthetic procedures, and presents a robust, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction and Molecular Overview
Pyrazole derivatives are a cornerstone in the development of pharmaceuticals, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-convulsive, and anti-tumour properties.[1] 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, with an empirical formula of C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol , is a key intermediate in the synthesis of more complex pyrazole-based scaffolds.[3]
Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates the efficiency of synthetic reactions, the viability of purification strategies such as recrystallization and chromatography, and the feasibility of developing preclinical formulations. A thorough grasp of its solubility behavior allows scientists to make informed decisions, saving time and resources while ensuring the reproducibility and scalability of their work.
Molecular Structure Analysis
The solubility characteristics of a compound are intrinsically linked to its molecular structure. The key features of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde are:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor.
-
4-Bromophenyl Group: A bulky, nonpolar (hydrophobic) substituent that contributes to solubility in less polar solvents and decreases aqueous solubility.
-
Carbaldehyde Group: A polar functional group (-CHO) that can act as a hydrogen bond acceptor via its carbonyl oxygen. This group enhances polarity and potential interactions with polar solvents.
The molecule presents a balance of polar (pyrazole, carbaldehyde) and nonpolar (bromophenyl) regions, suggesting a nuanced solubility profile across a range of organic solvents.
Caption: Molecular structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Qualitative Solubility Profile: An Evidence-Based Assessment
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Evidence |
| Polar Aprotic | Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Dichloromethane (DCM) | High | These solvents effectively solvate the polar pyrazole and carbaldehyde moieties via dipole-dipole interactions. DMF is used as a solvent in its Vilsmeier-Haack synthesis.[1][2] Ethyl acetate is successfully used for product extraction, indicating high solubility.[4] DCM is noted as a solvent for related reactions.[5] |
| Chlorinated | Chloroform (CHCl₃) | High | Chloroform is an effective solvent for both purification by column chromatography and subsequent recrystallization, confirming its ability to dissolve the compound readily.[1] |
| Polar Protic | Ethanol, Methanol | Moderate to Low | These solvents can engage in hydrogen bonding. However, methanol is frequently used as a wash solvent during purification, which implies that the compound has limited solubility at room temperature, allowing for the removal of more soluble impurities.[4] Ethanol is used as a reaction medium, often at reflux, suggesting solubility increases significantly with temperature.[6] |
| Nonpolar | Hexanes, Toluene | Very Low | The significant polarity imparted by the pyrazole ring, N-H bond, and carbaldehyde group prevents effective solvation by nonpolar solvents. These are ideal choices for use as anti-solvents to induce precipitation. |
Quantitative Analysis: A Protocol for Determining Thermodynamic Solubility
To move beyond qualitative estimates, a robust experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value of a compound's solubility in a given solvent at a specific temperature.[7][8]
Causality Behind the Method
The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid compound. This ensures that the solvent is holding the maximum possible amount of the solute under the specified conditions. Shaking or agitation facilitates the dissolution process, and a sufficient equilibration time (typically 24-72 hours) is crucial to ensure equilibrium is truly reached, avoiding the misleadingly high values that can arise from metastable supersaturated solutions.[7][8] Subsequent analysis of the clarified supernatant provides the quantitative solubility value.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.
-
Preparation of Standard Curve: a. Accurately prepare a stock solution of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (e.g., 1 mg/mL) in a strong solvent like acetonitrile or DMF. b. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL). c. Analyze these standards using a validated HPLC-UV method to generate a linear calibration curve. The wavelength for detection should be set at the λ_max of the compound.
-
Sample Preparation and Equilibration: a. To a series of glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure solid remains undissolved at the end of the experiment. b. Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). e. Agitate for a minimum of 24 hours. For compounds that may be slow to equilibrate, 48 or 72 hours is recommended.[8]
-
Sampling and Analysis: a. After equilibration, visually confirm the presence of excess solid. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. d. For rigor, filter the aliquot through a 0.22 µm PTFE syringe filter (or other solvent-compatible material) to remove any fine particulates. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.[8] e. Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve. f. Inject the diluted sample into the HPLC system and determine the concentration from the standard curve.
-
Calculation and Validation: a. Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the result in mg/mL or µg/mL. b. Self-Validation: Recover the remaining solid from the vial, dry it, and analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step confirms that the compound has not changed its crystalline form (polymorph) or degraded during the experiment.[8]
Conclusion
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde exhibits a predictable solubility profile, demonstrating high solubility in polar aprotic and chlorinated solvents, and lower solubility in polar protic and nonpolar solvents. This behavior, inferred from its widespread use in organic synthesis, provides a strong foundation for its practical handling. For applications requiring precise concentration data, such as formulation development or kinetic studies, the detailed shake-flask protocol provided herein offers a reliable and scientifically rigorous method for quantitative determination. By combining theoretical understanding with robust experimental validation, researchers can confidently and efficiently utilize this valuable chemical intermediate.
References
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - PubMed Central. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]
Sources
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. raytor.com [raytor.com]
Technical Guide: Stability, Storage, and Handling of 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
Topic: Stability and storage of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide defines the protocols for the preservation of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde , a critical intermediate in the synthesis of bioactive heterocyclic scaffolds (e.g., kinase inhibitors, anti-inflammatory agents). Unlike its N-substituted analogs, the 1H-pyrazole moiety introduces specific stability challenges—namely prototropic tautomerism and hydrogen-bond-mediated crystal packing—which, combined with the oxidative lability of the aldehyde group, necessitate a rigorous storage strategy.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the molecule's intrinsic properties is the first step in designing a stability protocol.
| Property | Specification | Technical Insight |
| IUPAC Name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | The "1H" designation indicates an unsubstituted nitrogen, allowing for tautomeric shifts. |
| Molecular Formula | C₁₀H₇BrN₂O | |
| Molecular Weight | 251.08 g/mol | |
| Appearance | White to pale yellow crystalline solid | Yellowing often indicates partial oxidation or formation of conjugated impurities (aldimines/azines). |
| Solubility | DMSO, DMF, MeOH (Hot), CHCl₃ | Poor water solubility. The 1H-pyrazole NH acts as a hydrogen bond donor, increasing lattice energy compared to N-methyl analogs. |
| Melting Point | ~140–180°C (Range varies by polymorph) | High melting point due to intermolecular H-bonding (NH···N and NH[1]···O). |
The Tautomerism Factor
Unlike N-alkylated pyrazoles, this compound exists in dynamic equilibrium between the 1H and 2H tautomers. In the solid state, it stabilizes via intermolecular hydrogen bonding. In solution, solvent polarity dictates the dominant tautomer.
-
Implication for Storage: Long-term exposure to protic solvents or moisture can facilitate tautomeric shifts that may alter crystal morphology or solubility rates upon re-use.
Degradation Mechanisms
The stability of this compound is threatened by three primary vectors: Oxidative Stress , Photolysis , and Moisture-Induced Aggregation .
Oxidative Deformylation (The Primary Threat)
The aldehyde moiety at position 4 is electronically coupled to the electron-rich pyrazole ring. While the pyrazole ring stabilizes the molecule, the aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid .
-
Mechanism: Radical chain reaction initiated by trace metals or light.
-
Visual Indicator: The carboxylic acid byproduct is often less soluble in chloroform/DCM than the aldehyde, potentially causing cloudiness in solution.
Photochemical Discoloration
The conjugated system (Bromophenyl–Pyrazole–Aldehyde) absorbs in the UV-A/Blue spectrum. Prolonged exposure to light can induce:
-
Radical formation: Accelerating the oxidation described above.
-
Azine formation: Condensation of two aldehyde molecules with hydrazine traces (if synthetic purity is low) or disproportionation.
Diagram: Degradation Pathways
The following diagram illustrates the critical degradation routes that must be inhibited.
Storage & Handling Protocols
To maintain purity >98% over extended periods (12+ months), the following "Cold-Dark-Dry" system is mandatory.
The "Cold-Dark-Dry" Standard
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Arrhenius kinetics dictate that reducing temperature significantly slows the rate of auto-oxidation. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen. Argon is preferred as it is heavier than air and blankets the solid. |
| Container | Amber Glass Vial | Blocks UV/Blue light to prevent photo-initiation of radicals. |
| Seal | Teflon-lined Screw Cap + Parafilm | Teflon resists chemical leaching; Parafilm acts as a secondary moisture barrier. |
Handling Workflow
Do not open cold vials immediately upon removal from the refrigerator.
-
Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrate formation.
-
Sampling: Use a clean, anti-static spatula. Avoid metal spatulas if possible to reduce trace metal contamination (which catalyzes oxidation).
-
Resealing: Purge the headspace with inert gas before resealing.
Diagram: Storage Lifecycle Workflow
Quality Control & Re-Validation
If the compound has been stored for >6 months, or if the appearance has shifted from white to yellow, validate purity before use.
Analytical Markers
-
¹H NMR (DMSO-d₆):
-
Aldehyde Proton: Look for a sharp singlet at δ 9.8–10.0 ppm .
-
Impurity (Acid): Disappearance of the aldehyde peak; appearance of a broad COOH peak (δ 11.0–13.0 ppm).
-
Impurity (Hydrate): New signals around δ 5.0–6.0 ppm (methine proton of the gem-diol).
-
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Observation: The carboxylic acid will streak or remain at the baseline compared to the less polar aldehyde.
-
Purification (Salvage Protocol)
If oxidation is detected (<10%):
-
Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.
-
Filter while hot to remove insoluble acidic oligomers.
-
Crystallize by cooling slowly to 4°C.
-
Wash crystals with cold hexanes to remove surface impurities.
Safety & SDS Summary
While this specific isomer may not have a dedicated REACH dossier, data from analogous aryl-pyrazole carbaldehydes suggests the following:
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety glasses with side shields, and respiratory protection (N95 or fume hood) are required to prevent inhalation of fine dust.
References
-
Synthesis & Vilsmeier-Haack Mechanism
- Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Source: ARKIVOC (2011).
-
URL: [Link]
-
Crystallographic & Structural Data
- Title: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Source: PubMed Central (PMC) / Acta Crystallographica.
-
URL: [Link]
- General Safety Data (Analogous Compound): Title: Safety Data Sheet: 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (Generic Class). Source: Sigma-Aldrich / Merck.
-
Reactivity & Oxidation of Pyrazole Aldehydes
- Title: Synthesis and reactions of pyrazole-4-carbaldehydes.
- Source: ResearchGate / Russian Journal of Organic Chemistry.
-
URL: [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activities of 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. This guide focuses on a specific, promising derivative: 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. By leveraging the established pharmacological profile of the pyrazole scaffold, we explore the latent potential of this compound as an antimicrobial, anticancer, and anti-inflammatory agent. This document provides the scientific rationale, proposed mechanisms of action, and detailed, field-proven experimental protocols for the systematic evaluation of its bioactivity. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic pyrazole ring is a prominent feature in a wide array of biologically active compounds. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its rigid, planar structure, make it an ideal scaffold for interacting with various biological targets. This has led to the development of numerous FDA-approved drugs for a range of conditions.
Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antitumor, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1] The natural pyrazole C-glycoside, pyrazofurin, for instance, displays a wide range of antimicrobial and antitumor properties.[2] The specific molecule of interest, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, combines three key pharmacophores:
-
The 1H-Pyrazole Core: The unsubstituted nitrogen (N1) provides a crucial site for hydrogen bonding, potentially anchoring the molecule within a target's active site.
-
The 4-Bromophenyl Group: The bromine atom, a halogen, can participate in halogen bonding and increases the lipophilicity of the molecule, which may enhance cell membrane permeability.
-
The 4-Carbaldehyde Group: This reactive aldehyde group is a versatile chemical handle for forming Schiff bases or other covalent/non-covalent interactions with biological nucleophiles, such as lysine or cysteine residues in proteins.
This unique combination of features provides a strong rationale for investigating its therapeutic potential.
Synthesis and Characterization
The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds.[3][4] This reaction offers a reliable and high-yielding route to the target compound.
Synthetic Workflow
The synthesis begins with the formation of a hydrazone from 4-bromoacetophenone, which is then cyclized and formylated in a one-pot reaction using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).
Caption: Synthetic pathway for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Detailed Synthesis Protocol
Causality: This protocol is designed for efficiency and purity. The Vilsmeier-Haack reaction is chosen for its reliability in forming the pyrazole-4-carbaldehyde structure from hydrazone precursors.[4] The purification by recrystallization is a standard and effective method for obtaining crystalline solid products suitable for biological testing.
-
Preparation of the Hydrazone Intermediate:
-
To a solution of 4-bromoacetophenone (10 mmol) in ethanol (30 mL), add hydrazine hydrate (15 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
-
Vilsmeier-Haack Formylation and Cyclization:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 30 mmol) dropwise to ice-cooled N,N-dimethylformamide (DMF, 50 mmol) with stirring.
-
Stir the reagent for 30 minutes at 0°C.
-
Slowly add a solution of the hydrazone intermediate (10 mmol) in DMF (10 mL) to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until a pH of ~8-9 is reached.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
-
Physicochemical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.
-
FTIR Spectroscopy: To identify characteristic functional groups, particularly the C=O stretch of the aldehyde and the N-H stretch of the pyrazole.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Potential Biological Activity I: Antimicrobial Effects
Scientific Rationale
The pyrazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1][2] The proposed mechanism often involves interference with essential bacterial processes. It is hypothesized that the structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde may allow it to inhibit bacterial cell wall synthesis or disrupt membrane integrity, which are critical for bacterial survival. Gram-positive and Gram-negative bacteria differ significantly in their cell wall composition, which may lead to differential sensitivity to the compound.[2]
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay
Causality: The broth microdilution method is the gold standard for determining the MIC of a potential antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple concentrations simultaneously, providing a clear endpoint (the lowest concentration that inhibits visible growth).
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension of a target organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to all wells containing the test compound dilutions.
-
Controls:
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) with the bacterial inoculum.
-
Negative Control (Growth Control): A well containing only broth and the bacterial inoculum.
-
Vehicle Control: A well containing the highest concentration of DMSO used and the bacterial inoculum to ensure the solvent has no effect on growth.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
Results should be summarized in a table for clear comparison.
| Compound | Test Organism | MIC (µg/mL) |
| 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | S. aureus | [Record Value] |
| 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | E. coli | [Record Value] |
| Ciprofloxacin (Control) | S. aureus | [Record Value] |
| Ciprofloxacin (Control) | E. coli | [Record Value] |
Potential Biological Activity II: Anticancer Properties
Scientific Rationale
Numerous pyrazole derivatives have been reported to possess potent anticancer activity, acting through various mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[1][4] The aldehyde functionality on the target molecule could potentially form covalent bonds with nucleophilic residues in key oncogenic proteins, leading to their irreversible inhibition.
Proposed Signaling Pathway
A plausible, though hypothetical, mechanism involves the inhibition of a key survival signaling pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer. Inhibition of this pathway would prevent the phosphorylation and inactivation of pro-apoptotic proteins (like Bad) and ultimately trigger programmed cell death.
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.
Experimental Validation: In Vitro Cytotoxicity Assay (MTT Assay)
Causality: The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, providing a quantitative measure of cytotoxicity. The choice of multiple cell lines (e.g., representing different cancer types) is crucial for evaluating the compound's spectrum of activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) for 48-72 hours.
-
Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | MCF-7 | [Record Value] |
| 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | HCT116 | [Record Value] |
| Doxorubicin (Control) | MCF-7 | [Record Value] |
| Doxorubicin (Control) | HCT116 | [Record Value] |
Potential Biological Activity III: Anti-inflammatory Effects
Scientific Rationale
The pyrazole ring is the core structure of celecoxib, a well-known selective COX-2 inhibitor. This provides a strong precedent for investigating other pyrazole derivatives as anti-inflammatory agents.[4] Inflammation is often mediated by the overproduction of signaling molecules like nitric oxide (NO) by macrophages. Therefore, a compound that can reduce NO production has therapeutic potential.
Experimental Validation: Nitric Oxide (NO) Inhibition Assay
Causality: This assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cells (like RAW 264.7), leading to the production of NO. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture medium, thus serving as an indirect measure of NO production and the compound's inhibitory effect.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include an unstimulated control group (no LPS) and an LPS-only group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Collect the cell culture supernatant from each well.
-
Add Griess Reagent A (sulfanilamide solution) followed by Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Conclusion and Future Directions
The compound 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde represents a molecule of significant interest for drug discovery. Its structural features, grounded in the well-documented bioactivity of the pyrazole scaffold, provide a compelling basis for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The experimental frameworks detailed in this guide offer a systematic and robust pathway for validating these hypotheses. Positive results from these in vitro assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, target deconvolution studies to identify specific molecular targets, and eventual progression to in vivo models to assess efficacy and safety.
References
-
Title: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
-
Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]
-
Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
-
Title: (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: ResearchGate URL: [Link]
-
Title: Pyrazole derivatives 2-9 preliminary antibacterial activity versus Gram positive and negative bacteria. Source: ResearchGate URL: [Link]
-
Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
Title: (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: Kaunas University of Technology ePubl URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Application Note: High-Purity
Abstract & Strategic Significance
The synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is a critical gateway in medicinal chemistry, serving as a scaffold for p38 MAP kinase inhibitors, anti-inflammatory agents, and oncology targets. While many protocols exist for N-substituted pyrazoles (e.g., 1-phenyl derivatives), the synthesis of the N-unsubstituted (1H) parent heterocycle requires specific design choices to avoid over-alkylation or azine formation.
This guide details the Semicarbazone-Vilsmeier-Haack (SVH) route. Unlike direct hydrazine methods which suffer from azine dimerization, the semicarbazone intermediate provides a stable, crystalline precursor that directs regioselective cyclization and formylation in a single pot. This protocol ensures high purity (>98%), scalability, and operational safety.
Retrosynthetic Analysis & Mechanism
The construction of the pyrazole core utilizes the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride) not just as a formylating agent, but as a cyclization promoter.
Pathway Logic:
-
Stabilization: 4-Bromoacetophenone is converted to its semicarbazone. This masks the ketone and prevents azine formation.
-
Activation: The Vilsmeier reagent attacks the amide nitrogen and the methyl group of the semicarbazone.
-
Cyclization: A double-formylation equivalent leads to ring closure, followed by hydrolytic cleavage of the amide tail to yield the free 1H-pyrazole.
Experimental Protocol
Phase 1: Synthesis of 4-Bromoacetophenone Semicarbazone
Objective: Create the stable nucleophilic precursor.
Reagents:
-
4-Bromoacetophenone (10.0 g, 50 mmol)
-
Semicarbazide Hydrochloride (6.1 g, 55 mmol)
-
Sodium Acetate (anhydrous) (5.0 g, 60 mmol)
-
Ethanol (95%, 100 mL)
-
Water (30 mL)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask (RBF), dissolve Semicarbazide HCl and Sodium Acetate in Water (30 mL).
-
Addition: Add the solution of 4-Bromoacetophenone in Ethanol (100 mL) to the aqueous mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (30% EtOAc/Hexane) until the ketone spot disappears.
-
Precipitation: Cool the reaction mixture to room temperature (RT) and then pour into crushed ice (200 g).
-
Isolation: Filter the white precipitate, wash copiously with cold water, and dry in a vacuum oven at 50°C.
-
QC Check: Expect a white solid. Yield >90%. Melting Point: 205–208°C.
Phase 2: Vilsmeier-Haack Cyclization
Objective: Double formylation and ring closure.
Reagents:
-
4-Bromoacetophenone Semicarbazone (5.0 g, 19.5 mmol)
-
Phosphorus Oxychloride (POCl₃) (9.0 mL, 97.5 mmol, 5.0 equiv)
-
N,N-Dimethylformamide (DMF) (20 mL, anhydrous)
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Procedure:
-
Vilsmeier Reagent Formation: In a dry 100 mL 3-neck RBF equipped with a drying tube and addition funnel, cool DMF (20 mL) to 0°C in an ice bath.
-
POCl₃ Addition: Add POCl₃ dropwise over 15 minutes. Stir for an additional 30 minutes at 0°C to generate the white/yellowish Vilsmeier salt (chloroiminium ion).
-
Substrate Addition: Add the dried Semicarbazone (5.0 g) portion-wise to the stirred Vilsmeier reagent.
-
Heating: Remove the ice bath and heat the mixture to 60–70°C for 4–5 hours.
-
Observation: The mixture will darken (orange/red) as the reaction proceeds.
-
-
Quenching: Cool the reaction mass to RT. Pour the mixture slowly onto crushed ice (300 g) with vigorous stirring.
-
Neutralization: Adjust the pH to ~7–8 using saturated Sodium Carbonate (Na₂CO₃) or 5N NaOH.
-
Critical Step: Maintain temperature <20°C during neutralization to prevent side reactions.
-
-
Workup: A solid precipitate may form.[1][2][3] If so, filter.[4] If oil forms, extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.
Data Analysis & Expected Results
Physical Properties:
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: 168–172°C (Lit. varies, dependent on crystal habit).
-
Yield: Typical isolated yield 60–75%.
Spectroscopic Characterization (Expected):
| Technique | Diagnostic Signal | Interpretation |
| IR (KBr) | 1670–1690 cm⁻¹ | C=O stretch (Aldehyde) |
| 3100–3200 cm⁻¹ | N-H stretch (Broad, pyrazole) | |
| ¹H NMR (DMSO-d₆) | δ 9.8–9.9 ppm (s, 1H) | Aldehyde proton (-CHO) |
| δ 8.4–8.6 ppm (s, 1H) | Pyrazole C5-H (Deshielded) | |
| δ 13.8 ppm (br s, 1H) | Pyrazole N-H (Exchangeable) | |
| δ 7.6–7.8 ppm (m, 4H) | Aromatic protons (AA'BB' system) | |
| MS (ESI) | m/z 251/253 [M+H]⁺ | Characteristic 1:1 Br isotope pattern |
Mechanistic Workflow
The transformation involves a cascade of electrophilic attacks. The Vilsmeier reagent attacks the hydrazone nitrogen, followed by formylation at the alpha-methyl group. Intramolecular cyclization eliminates dimethylamine and eventually hydrolyzes the formyl-chloride intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Vilsmeier reagent formation. | Ensure POCl₃ is added to DMF at 0°C and stirred for 30 min before adding substrate. |
| Sticky Product | Incomplete hydrolysis or oligomerization. | Ensure pH is strictly adjusted to 7–8. Do not make it too basic (>pH 10) as the aldehyde can undergo Cannizzaro reaction. |
| Impurity (Azine) | Used Hydrazine instead of Semicarbazide. | Strictly use Semicarbazide HCl. Free hydrazine causes dimerization of the acetophenone. |
| Dark Coloration | Reaction temperature too high. | Maintain heating at 60–70°C. Do not exceed 90°C. |
References
-
Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Synthesis of Pyrazole-4-carbaldehydes: Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of acetophenone hydrazones.[3][7][8] Journal of Heterocyclic Chemistry, 7(1), 25-30. Link
-
Semicarbazone Route Protocol: Mohite, S. K., & Magdum, C. S. (2010). Synthesis and biological evaluation of some pyrazole derivatives. Asian Journal of Research in Chemistry, 3(1), 136-138. Link
-
Structural Characterization: Prasath, R., et al. (2011).[2] 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2] Acta Crystallographica Section E, 67(10), o2650.[2] Link(Note: Describes the 1-phenyl analog, providing comparative spectral data for the core scaffold).
Sources
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. rsc.org [rsc.org]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. degres.eu [degres.eu]
Application Notes and Protocols: Knoevenagel Condensation Reactions of 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologically important active scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The functionalization of the pyrazole ring is a key strategy for the development of novel drug candidates with enhanced potency and selectivity. The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction that allows for the introduction of diverse functionalities onto a parent molecule, making it an invaluable tool in drug discovery.[5] This application note provides a comprehensive guide to the Knoevenagel condensation reactions of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, a promising starting material for the synthesis of a library of novel pyrazole derivatives with significant therapeutic potential.
The strategic placement of a bromophenyl group at the C3 position and a formyl group at the C4 position of the pyrazole ring offers multiple avenues for molecular elaboration. The bromo substituent can be utilized for further cross-coupling reactions, while the aldehyde functionality serves as a reactive handle for condensations and other transformations. This guide will detail the synthesis of the starting aldehyde, followed by robust protocols for its Knoevenagel condensation with various active methylene compounds, and conclude with methods for the characterization and an overview of the potential biological significance of the synthesized compounds.
Part 1: Synthesis of the Precursor: 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
The synthesis of the target aldehyde is efficiently achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems.[6][7] The reaction proceeds by treating the corresponding hydrazone with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Protocol 1: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from a published procedure for the synthesis of the N-phenylated analog.[8] For the synthesis of the 1H-pyrazole, a similar procedure starting from the corresponding (E)-1-(1-(4-bromophenyl)ethylidene)hydrazine can be employed.
Materials:
-
(E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium carbonate solution
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 7 mL of DMF in an ice bath.
-
Slowly add 4.16 mL (44.7 mmol) of POCl₃ dropwise to the cooled DMF, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4.3 g (14.9 mmol) of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine in 10 mL of DMF.
-
Add the hydrazone solution dropwise to the Vilsmeier reagent mixture.
-
After the addition is complete, heat the reaction mixture to 70 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice.
-
Neutralize the mixture to pH 12 with a saturated aqueous sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by washing with cold methanol to afford the pure 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[8]
Expected Outcome: The desired product is a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure.
Part 2: Knoevenagel Condensation Reactions
The Knoevenagel condensation involves the reaction of the synthesized pyrazole-4-carbaldehyde with a variety of active methylene compounds.[5] The choice of catalyst and reaction conditions can be tailored to optimize yields and reaction times. Here, we present several protocols utilizing different catalysts and conditions, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis, reflecting the modern trend towards greener and more efficient chemical transformations.[9][10][11]
Active Methylene Compounds:
A range of active methylene compounds can be employed to generate a diverse library of pyrazole derivatives. Common examples include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Barbituric acid
-
2-Thiobarbituric acid
-
Meldrum's acid
The following protocols provide a general framework that can be adapted for these and other active methylene compounds.
Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation (Conventional Heating)
Materials:
-
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol
-
Piperidine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and 1.1 mmol of the active methylene compound in 10 mL of ethanol.
-
Add 2-3 drops of piperidine as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction time will vary depending on the active methylene compound used (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.
Protocol 3: Gallium Chloride-Catalyzed Knoevenagel Condensation (Solvent-Free)
This protocol offers a greener alternative, often with shorter reaction times and simpler work-up.[12]
Materials:
-
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Gallium(III) chloride (GaCl₃)
Equipment:
-
Mortar and pestle or a small reaction vial with a magnetic stirrer
Procedure:
-
In a mortar, combine 1 mmol of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, 1.1 mmol of the active methylene compound, and 0.1 mmol of GaCl₃.
-
Grind the mixture with a pestle at room temperature for 10-30 minutes. Alternatively, stir the mixture vigorously in a vial.
-
Monitor the reaction by TLC. The reaction is often complete within an hour.
-
The solid product can be directly collected. If necessary, wash with a small amount of cold water or ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum.
Protocol 4: Alum-Catalyzed Knoevenagel Condensation (Solvent-Free, Thermal)
Alum [KAl(SO₄)₂·12H₂O] is an inexpensive, non-toxic, and efficient catalyst for this transformation.[1]
Materials:
-
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
-
Active methylene compound (e.g., malononitrile)
-
Alum (10 mol%)
Equipment:
-
Reaction vial
-
Heating block or oil bath
Procedure:
-
In a reaction vial, mix 1 mmol of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, 1.1 mmol of the active methylene compound, and 0.1 mmol of alum.
-
Heat the mixture at 80°C with stirring.
-
Monitor the reaction by TLC (typically complete within 1-2 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by simple filtration and wash with water.
-
Dry the product.
Data Presentation: Expected Products and Reaction Parameters
The following table summarizes the expected products from the Knoevenagel condensation of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde with various active methylene compounds and provides a general overview of reaction conditions.
| Active Methylene Compound | Expected Product Structure | Catalyst | Conditions | Expected Yield Range |
| Malononitrile | 2-((3-(4-bromophenyl)-1H-pyrazol-4-yl)methylene)malononitrile | Piperidine | Ethanol, Reflux, 2-4 h | 85-95% |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3-(4-bromophenyl)-1H-pyrazol-4-yl)acrylate | GaCl₃ | Solvent-free, RT, 30-60 min | 90-98% |
| Diethyl Malonate | Diethyl 2-((3-(4-bromophenyl)-1H-pyrazol-4-yl)methylene)malonate | Alum | Solvent-free, 80°C, 1-2 h | 80-90% |
| Barbituric Acid | 5-((3-(4-bromophenyl)-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Ammonium Acetate | Water, Reflux, 1-3 h | 88-96% |
| 2-Thiobarbituric Acid | 5-((3-(4-bromophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Piperidine | Ethanol, Reflux, 3-5 h | 82-92% |
Part 3: Characterization of Knoevenagel Adducts
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new vinylic proton signal (around 7-8.5 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the product. For example, the presence of a strong nitrile (C≡N) stretch around 2220 cm⁻¹ for the malononitrile adduct, and carbonyl (C=O) stretches for ester and barbiturate adducts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Melting Point: A sharp melting point is an indicator of the purity of the crystalline product.
Visualization of Key Processes
General Mechanism of the Knoevenagel Condensation
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of Knoevenagel adducts.
Potential Applications and Biological Significance
The synthesized Knoevenagel adducts of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde are expected to possess a range of biological activities, making them attractive candidates for further investigation in drug discovery programs. Pyrazole-based compounds have demonstrated significant potential as:
-
Anticancer Agents: Many pyrazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[13] The newly synthesized compounds could be screened for their anticancer properties.
-
Anti-inflammatory Agents: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized adducts could be evaluated for their ability to inhibit inflammatory pathways.
-
Antimicrobial Agents: Pyrazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[9] The novel compounds can be tested for their antimicrobial efficacy.
-
Antioxidant Agents: Some pyrazole derivatives have been reported to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[14]
The diverse library of compounds generated through these protocols can serve as a starting point for structure-activity relationship (SAR) studies, aiming to identify lead compounds with optimized biological activity and drug-like properties.
References
-
A new series of tri-substituted pyrazole derivatives were designed as anti-cancer agents and synthesized, starting with the formylation of semicarbazone via the Vilsmeier–Haack reaction to give 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde I which was the precursor of compounds 1–9. (Link: [Link])
-
The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds, such as pyrroles, imidazoles, pyrazoles, etc. (Link: [Link])
-
The Knoevenagel condensation is a versatile and widely used method for synthesizing α,β-unsaturated carbonyl compounds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically a malonic ester or a β-diketone, in the presence of a base. (Link: [Link])
-
In the title compound, C16H11BrN2O, the phenyl and chlorobenzene rings are twisted out of the mean plane of the pyrazole ring... (Link: [Link])
-
The Vilsmeier-Haack reaction (VHR) plays a crucial role in modern organic synthesis. It facilitates the introduction of a formyl group into the core of electron-rich aromatic molecules such as phenols, pyrrole, pyrazoles and other. (Link: [Link])
-
The Knoevenagel condensation reaction between araldehyde and active methylene using gallium chloride catalyst under solvent-free conditions has been described. (Link: [Link])
-
It deals with the preparation of pyrazole derivative synthesized by Knoevenagel condensation in acidic medium. (Link: [Link])
-
A series of new 3-(2, 4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde were synthesized from substituted simple phenols. (Link: [Link])
-
Triphenylphosphine is an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile... (Link: [Link])
-
Pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral... (Link: [Link])
-
The Vilsmeier-Haack reaction with phenols has been carried out under solvent free conditions and as well as solvent conditions. (Link: [Link])
-
A novel class of pyrazoles were synthesized using arginine and dibromo ketones as potential biological entities... Compound 5f has demonstrated most potent antioxidant activity... (Link: [Link])
-
The Vilsmeier–Haack reaction is the chemical reaction of a substituted formamide with phosphorus oxychloride and an electron-rich arene to produce an aryl aldehyde or ketone. (Link: [Link])
-
The compound was prepared by a Vilsmeyer–Haack reaction. (Link: [Link])
-
...a straightforward approach to functionalized pyrazoles from available initial reagents is of interest. Herein, we report a general and efficient method for the synthesis of halo-substituted formylpyrazoles by simple formylation of corresponding halopyrazoles. (Link: [Link])
-
Characterization of the derivatives was done by ¹H NMR, ¹³C NMR, IR, elemental and mass spectral analyses. (Link: [Link])
-
...the Knoevenagel condensation between aromatic and heteroaromatic aldehydes with active methylene compounds can be effectively performed solvent-free at 80°C temperature in the presence of a catalytic amount (10 mol%) of alum... (Link: [Link])
-
In this study, we have demonstrated a possibility to carry out Knoevenagel reaction of aromatic aldehydes or heterocyclic aldehyde with malononitrile catalyzed agro-waste extract... (Link: [Link])
-
The pyrazole entity is a significant pharmacophore displaying a multitude of pharmacological and biological activities. (Link: [Link])
-
Knoevenagel Condensation of aromatic aldehyde with active methylene compounds were carried out by using sonicator at room temperature simply and efficiently in presence of catalytic amount of benign ammonium acetate... (Link: [Link])
-
A new series of heterocyclic compounds were achieved by the synthesis of 3-(4-substituted phenyl)-1-phenyl-1H- pyrazole-4-carboxaldehyde (IIi-iv) was synthesized from 4- substituted acetophenone phenylhydrazone (Ii-iv) by Vilsmeier- Haack reaction... (Link: [Link])
-
...we have been encouraged to re-synthesize three sets of pyrazole-based Schiff bases...to evaluate their biological applications, including the antioxidant and scavenging activities, the anti-diabetes, anti-Alzheimer's, anti-inflammatory, cytotoxicity, and enzymatic properties. (Link: [Link])
-
To extend the scope and generality of this reaction, various aromatic aldehydes were treated with malononitrile and ethyl cyanoacetate... (Link: [Link])
-
The condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds. (Link: [Link])
Sources
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- 4. asianpubs.org [asianpubs.org]
- 5. purechemistry.org [purechemistry.org]
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- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Streamlined One-Pot Synthesis of Biologically Relevant Pyrazole Chalcones via Claisen-Schmidt Condensation
Introduction: The Significance of Pyrazole Chalcones
Pyrazole and chalcone moieties are privileged scaffolds in medicinal chemistry, each exhibiting a broad spectrum of pharmacological properties.[1] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are core components in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][2] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, serve as key precursors for flavonoids and have demonstrated significant anti-proliferative, antioxidant, and anti-inflammatory activities.[3][4][5]
The molecular hybridization of these two pharmacophores into a single molecular entity—a pyrazole chalcone—can lead to synergistic or novel biological activities.[6] Developing efficient, atom-economical synthetic routes to these hybrid molecules is therefore a critical objective for drug discovery and development. Traditional multi-step syntheses can be time-consuming and result in lower overall yields.[7] This application note details a robust, one-pot protocol for the synthesis of novel pyrazole chalcones through a base-catalyzed Claisen-Schmidt condensation. The procedure utilizes 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde as a key building block, reacting it with various substituted acetophenones to generate a library of target compounds efficiently.
Reaction Principle: The Claisen-Schmidt Condensation
The cornerstone of this synthesis is the Claisen-Schmidt condensation, a reliable carbon-carbon bond-forming reaction between an aldehyde (lacking α-hydrogens) and a ketone in the presence of a base.[8][9][10] The reaction proceeds via an aldol condensation mechanism, which is outlined below.
Mechanism Breakdown:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone (the ketone component) to form a resonance-stabilized enolate ion.[9] This step is critical as it generates the nucleophile for the reaction.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone (an aldol addition product).
-
Dehydration: Under the basic reaction conditions, this aldol intermediate readily undergoes dehydration. The base removes a now-acidic α-proton, leading to the elimination of a hydroxide ion and the formation of a conjugated enone system—the final pyrazole chalcone product. This final step is thermodynamically driven by the formation of the stable, extended conjugated system.
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of pyrazole chalcones.
Materials and Reagents
-
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (≥98%)
-
Substituted Acetophenone (e.g., Acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone) (≥98%)
-
Sodium Hydroxide (NaOH) pellets (≥98%)
-
Ethanol (95% or absolute)
-
Distilled Water
-
Glacial Acetic Acid or dilute Hydrochloric Acid (HCl) for neutralization
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks and reflux condenser
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Melting point apparatus
-
FTIR Spectrometer
-
¹H and ¹³C NMR Spectrometer
-
Mass Spectrometer (ESI-MS or equivalent)
Step-by-Step Synthesis Procedure
This one-pot protocol is designed for a 5 mmol scale reaction.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (5 mmol, 1 eq.) and the desired substituted acetophenone (5 mmol, 1 eq.) in 25-30 mL of ethanol.[2] Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To this stirred solution, add a solution of sodium hydroxide (10 mmol, 2 eq.) in 5 mL of water dropwise over 5-10 minutes. Causality Note: A strong base is essential to generate the acetophenone enolate. Adding it slowly prevents an overly exothermic reaction.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (typically using a 7:3 Hexane:Ethyl Acetate mobile phase). The appearance of a new, lower Rf spot and the consumption of the starting aldehyde indicate reaction progression. The reaction mixture often turns cloudy or a precipitate may form. Typical reaction times are 2-6 hours.[2]
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing ~100 mL of crushed ice and water with constant stirring. Causality Note: Pouring the alkaline mixture into ice water causes the organic product, which is insoluble in water, to precipitate out while quenching the reaction.
-
Neutralization: Acidify the aqueous suspension to a neutral pH (~7) by slowly adding glacial acetic acid or dilute HCl.[11] Check the pH with litmus paper. Causality Note: Neutralization ensures the complete precipitation of the product and removes any remaining hydroxide ions.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold distilled water (3 x 20 mL) to remove any inorganic salts and residual base.
-
Drying: Air-dry the crude product on the filter paper, then transfer it to a watch glass to dry completely. For faster drying, a vacuum oven at 40-50 °C can be used.
Purification and Characterization
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, most commonly ethanol.[2] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Filter the purified crystals and dry them.
-
Characterization (Structural Verification):
-
¹H-NMR: The formation of the chalcone is confirmed by the presence of two characteristic doublet peaks for the vinylic protons (H-α and H-β) in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), indicating a trans configuration.[3]
-
IR Spectroscopy: Successful synthesis is indicated by the appearance of a strong absorption band for the α,β-unsaturated carbonyl (C=O) group, typically in the range of 1650-1685 cm⁻¹.[12] The C=C stretching of the alkene appears around 1610-1622 cm⁻¹.[12]
-
Mass Spectrometry: The molecular weight of the synthesized chalcone is confirmed by identifying the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum.[5]
-
Workflow Visualization
The entire experimental process, from initial setup to final analysis, is summarized in the workflow diagram below.
Caption: Figure 2: Experimental Workflow for Pyrazole Chalcone Synthesis.
Expected Results & Data
The reaction of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde with various acetophenones is expected to yield the corresponding chalcones in good to excellent yields. Expected data for a selection of derivatives are summarized below.
| Derivative (R group on Acetophenone) | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Key ¹H-NMR Signals (δ, ppm, CDCl₃) | Key IR Peaks (cm⁻¹) |
| H (from Acetophenone) | C₁₈H₁₃BrN₂O | 369.22 | 80-90 | ~7.9 (d, 1H, J=15.5 Hz), ~7.5 (d, 1H, J=15.5 Hz) | ~1660 (C=O), ~1595 (C=C) |
| 4'-OCH₃ (from 4'-Methoxyacetophenone) | C₁₉H₁₅BrN₂O₂ | 399.24 | 85-95 | ~7.8 (d, 1H, J=15.6 Hz), ~7.4 (d, 1H, J=15.6 Hz), ~3.9 (s, 3H) | ~1655 (C=O), ~1600 (C=C) |
| 4'-Cl (from 4'-Chloroacetophenone) | C₁₈H₁₂BrClN₂O | 403.66 | 75-85 | ~7.9 (d, 1H, J=15.4 Hz), ~7.5 (d, 1H, J=15.4 Hz) | ~1665 (C=O), ~1585 (C=C) |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle sodium hydroxide with extreme care as it is highly corrosive and can cause severe burns. Prepare NaOH solutions in a fume hood.
-
Organic solvents like ethanol, hexane, and ethyl acetate are flammable. Keep them away from ignition sources.
-
Perform all operations, especially those involving volatile solvents, in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Vertex AI Search. (n.d.). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent - Pharmacy Education.
- ChemistryViews. (2023, September 14). One-Pot, Three-Component Synthesis of Substituted Pyrazoles.
- ResearchGate. (n.d.). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. | Request PDF.
- YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
- PubMed Central (PMC). (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- (n.d.). A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives.
- YouTube. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction.
- (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
- (2025, August 7). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.
- PubMed Central (PMC) - NIH. (n.d.). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction.
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
- ResearchGate. (n.d.). Synthesis of pyrazole chalcones by Claisen Schmidt condensation by....
- ResearchGate. (2021, December 1). An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines | Request PDF.
- Jetir.Org. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety.
- Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
- (2025, January 23). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab.
- The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Benchchem. (n.d.). experimental protocol for chalcone synthesis and characterization.
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- (n.d.). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture.
- Nanotechnology Perceptions. (n.d.). Nano-Assisted Synthesis And Structural Characterization Of Chalcone Derivatives.
- Wikipedia. (n.d.). Claisen condensation.
Sources
- 1. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Versatile Derivatization of the Aldehyde Group in 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Introduction
The 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development. The inherent biological activities of the pyrazole core, combined with the synthetic versatility of the aldehyde functional group, provide a rich platform for the generation of diverse molecular libraries.[1][2][3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the derivatization of this key aldehyde. We will explore several robust synthetic transformations, offering detailed, field-tested protocols and the underlying chemical principles for each. The aim is to empower researchers to confidently and efficiently expand their compound collections based on this privileged heterocyclic system.
The strategic location of the aldehyde group at the 4-position of the pyrazole ring allows for a multitude of chemical modifications, leading to a wide array of derivatives with potentially enhanced biological activities, improved pharmacokinetic profiles, or novel intellectual property. This guide will focus on five key transformations: reductive amination, Knoevenagel condensation, Wittig olefination, oxidation to the carboxylic acid, and reduction to the corresponding alcohol. Each section will provide not only a step-by-step protocol but also insights into the reaction mechanism and practical considerations for successful execution.
Core Synthetic Strategies: An Overview
The derivatization of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde can be approached through several key synthetic pathways, each offering access to a unique class of compounds. The choice of strategy will depend on the desired final structure and the intended biological target.
Figure 1: Key derivatization pathways for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Reductive Amination: Accessing Novel Amine Derivatives
Reductive amination is a powerful method for the formation of C-N bonds, converting the aldehyde into a diverse range of primary, secondary, and tertiary amines.[5] The reaction proceeds in two main stages: the formation of a Schiff base (imine) intermediate, followed by its reduction.[6][7]
Scientific Rationale
The initial step involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.[7] This is followed by dehydration to yield the imine. The subsequent reduction of the imine C=N double bond to an amine is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[5] The choice of reducing agent is critical to avoid the undesired reduction of the starting aldehyde.
Figure 2: Workflow for Reductive Amination.
Protocol 1: Synthesis of N-substituted Amines
This protocol describes a general one-pot procedure for the reductive amination of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde with a primary or secondary amine using sodium borohydride.
Materials:
-
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
-
Amine (primary or secondary)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial acetic acid (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol (0.2 M), add the desired amine (1.1 eq.).
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.[8]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Data Interpretation:
| Reactant | Product | Typical Yield | Purification |
| Primary Amine | Secondary Amine | 70-90% | Silica Gel Chromatography |
| Secondary Amine | Tertiary Amine | 65-85% | Silica Gel Chromatography |
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[9][10] This reaction provides access to a wide range of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.
Scientific Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a stabilized carbanion (enolate).[11] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol-type adduct. Subsequent dehydration of this adduct leads to the formation of the α,β-unsaturated product. The use of a weak base is crucial to avoid self-condensation of the aldehyde.
Figure 3: Mechanism of the Knoevenagel Condensation.
Protocol 2: Synthesis of Pyrazolyl-arylidene Derivatives
This protocol details the Knoevenagel condensation of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde with malononitrile, a common active methylene compound.
Materials:
-
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Piperidine or Ammonium acetate
-
Ethanol (EtOH) or water[12]
-
Hydrochloric acid (HCl), dilute aqueous solution
Procedure:
-
In a round-bottom flask, dissolve 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (0.3 M).
-
Add a catalytic amount of piperidine (0.1 eq.) or ammonium acetate (0.2 eq.).[13]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
To the residue, add cold water and stir. If a solid forms, filter, wash with water, and dry.
-
The crude product can be recrystallized from ethanol or purified by column chromatography.
Data Interpretation:
| Active Methylene Compound | Catalyst | Typical Yield | Purification |
| Malononitrile | Piperidine | 85-95% | Recrystallization/Chromatography |
| Ethyl Cyanoacetate | Ammonium Acetate | 80-90% | Chromatography |
Wittig Olefination: Conversion to Alkenes
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones.[14][15] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[16]
Scientific Rationale
The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[15] This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide.[16]
Figure 4: Mechanism of the Wittig Reaction.
Protocol 3: Synthesis of Pyrazolyl-alkenes
This protocol describes a general procedure for the Wittig olefination of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde using a commercially available stabilized ylide.
Materials:
-
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (or other suitable ylide)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in dichloromethane (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the stabilized Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane) (1.2 eq.) portion-wise to the stirred solution at room temperature.[17]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.[17]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add a mixture of diethyl ether and hexanes (e.g., 1:4 v/v) to precipitate the triphenylphosphine oxide byproduct.
-
Stir the suspension for 15-20 minutes, then filter off the solid triphenylphosphine oxide.
-
Wash the solid with a small amount of the diethyl ether/hexanes mixture.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude alkene.
-
Purify the product by column chromatography on silica gel.
Data Interpretation:
| Ylide | Expected Alkene Geometry | Typical Yield | Purification |
| Stabilized (e.g., with ester) | Primarily E-isomer | 75-90% | Chromatography |
| Non-stabilized (e.g., alkyl) | Primarily Z-isomer | 60-80% | Chromatography |
Oxidation: Synthesis of Pyrazole-4-carboxylic Acid
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting carboxylic acid can serve as a versatile handle for further derivatization, such as amide bond formation.
Scientific Rationale
Various oxidizing agents can be employed for this transformation. A particularly efficient method involves the use of a vanadium catalyst in the presence of hydrogen peroxide.[18] This method is advantageous due to its catalytic nature and the use of an environmentally benign oxidant. The proposed mechanism involves the formation of a peroxovanadium species which acts as the active oxidant.
Protocol 4: Vanadium-Catalyzed Oxidation to the Carboxylic Acid
This protocol is adapted from a reported procedure for the oxidation of pyrazole-4-carbaldehydes.[18]
Materials:
-
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
-
Vanadium(V) oxide (V₂O₅) or other suitable vanadium catalyst
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (MeCN)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in acetonitrile (0.2 M), add a catalytic amount of V₂O₅ (e.g., 5 mol%).
-
Heat the mixture to 50-60 °C.
-
Slowly add 30% aqueous hydrogen peroxide (2.0-3.0 eq.) dropwise over a period of 30 minutes.
-
Stir the reaction mixture at this temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to pH 1-2 with concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.
Data Interpretation:
| Product | Catalyst | Typical Yield | Purification |
| 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | V₂O₅ | 80-95% | Recrystallization |
Reduction: Formation of the Corresponding Alcohol
The reduction of the aldehyde to a primary alcohol provides another key intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.
Scientific Rationale
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols.[19][20][21] The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol.
Protocol 5: Sodium Borohydride Reduction to the Alcohol
This is a standard and reliable protocol for the reduction of an aromatic aldehyde.
Materials:
-
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Dilute aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH ~6 with dilute HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude alcohol, which can be purified by recrystallization or column chromatography.
Data Interpretation:
| Product | Reducing Agent | Typical Yield | Purification |
| (3-(4-bromophenyl)-1H-pyrazol-4-yl)methanol | NaBH₄ | 90-98% | Recrystallization/Chromatography |
Conclusion
The aldehyde functionality of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is a versatile handle that provides access to a vast chemical space. The protocols detailed in this guide for reductive amination, Knoevenagel condensation, Wittig olefination, oxidation, and reduction are robust, scalable, and adaptable to a wide range of substrates and reagents. By understanding the underlying mechanisms and following these detailed procedures, researchers can efficiently generate diverse libraries of novel pyrazole derivatives for screening in drug discovery and other applications.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725–5734. [Link]
-
Choudhary, M. I., et al. (2012). Carbonyl Reduction. In Studylib. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. In Organic Synthesis. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Myers, A. (2018). The Wittig Reaction: Examples and Mechanism. In Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. In Organic Chemistry Portal. Retrieved from [Link]
-
Molnar, M., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1283. [Link]
-
Reddy, K. S., Tigulla, P., Kumar, K. S., & Satyender, A. (2015). Green Protocol for the Synthesis of 2-Aryl-2,3-dihydroquinazoline-4(1H)-ones Using Indion Ina 225H Resin as a Catalyst. Asian Journal of Chemistry, 27(6), 2137-2140. [Link]
-
ResearchGate. (n.d.). Schiff's bases of various hetero aromatic aldehydes. [Table]. Retrieved from [Link]
-
Al-Zahrani, F. A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. In Organic Chemistry Portal. Retrieved from [Link]
-
Myers, A. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. In Master Organic Chemistry. Retrieved from [Link]
-
Găină, L. I., et al. (2020). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Polymers, 12(12), 2829. [Link]
-
Aouad, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6434. [Link]
-
Reddy, P. V. G., et al. (2018). Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. ChemistrySelect, 3(31), 8968-8971. [Link]
-
Wikipedia. (n.d.). Wittig reaction. In Wikipedia. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., & Kumar, G. K. (2007). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Synthetic Communications, 37(15), 2577-2582. [Link]
-
Wang, C., et al. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. In Chemistry Steps. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. In World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 10(4). [Link]
-
Tiwari, S., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5). [Link]
-
Elinson, M. N., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4991. [Link]
-
Mert, S., Kasimogullari, R., & Ok, S. (2014). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 2(4). [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]
-
de Farias, S. A. S., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Antibiotics, 11(11), 1506. [Link]
-
JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [Video]. In JoVE. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). In Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. In Organic Chemistry Portal. Retrieved from [Link]
-
Slideshare. (n.d.). Knoevenagel reaction [PPTX]. In Slideshare. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). In Organic Chemistry Portal. Retrieved from [Link]
-
Mohamed, M. E., Ishak, C. Y., & Wahbi, H. I. (2012). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aromatic Amines and Thiophene-2-Carbaldehyde. International Journal of Pharmaceutical and Phytopharmacological Research, 2(3), 185-189. [Link]
-
Bernasconi, C. F., & Stronach, M. W. (1991). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry, 95(21), 8238–8246. [Link]
-
Juska, V., & Baranauskiene, L. (2010). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Chemistry of Heterocyclic Compounds, 46(7), 837-843. [Link]
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Troubleshooting & Optimization
Technical Support Center: Formylation of 4-Bromoacetophenone Hydrazone
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 4-bromoacetophenone hydrazone, a key step in the synthesis of pyrazole-based scaffolds. Here, we address common issues, provide in-depth mechanistic explanations, and offer robust troubleshooting protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My reaction mixture turned into a dark, intractable tar upon addition of the Vilsmeier reagent or during workup. What is the cause and is the product salvageable?
Answer: This is a frequently observed issue, often stemming from several potential causes:
-
Causality (Expertise): The Vilsmeier-Haack reaction is highly exothermic, particularly during the formation of the Vilsmeier reagent (the chloroiminium salt) from Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃).[1] Uncontrolled temperature spikes can lead to polymerization and degradation of both the starting material and the product, resulting in tar formation. The electron-rich nature of the hydrazone and the resulting pyrazole ring makes them susceptible to uncontrolled electrophilic attack under harsh conditions. A dark coloration can also indicate decomposition during the aqueous workup, especially if the neutralization is not performed carefully.[2]
-
Immediate Action & Troubleshooting:
-
Temperature Control is Critical: Always prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold, anhydrous DMF. Never add DMF to POCl₃. Maintain this low temperature (0-5 °C) when adding your hydrazone substrate to the pre-formed reagent.
-
Controlled Workup: The quench is also highly exothermic. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This dissipates heat and hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Salvage Protocol: If a tar has formed, do not discard the mixture immediately. After quenching with ice water, attempt to extract the mixture with a robust organic solvent like Dichloromethane (DCM) or Ethyl Acetate. The desired product may be partially soluble in the organic layer. The tarry material can be filtered off. The resulting organic solution will likely require extensive purification by column chromatography.
-
Question 2: My final product yield is disappointingly low. What are the most likely reasons?
Answer: Low yield is a multifaceted problem. Let's break down the primary culprits.
-
Causality (Expertise):
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature (too low), or deactivation of the Vilsmeier reagent by moisture. Anhydrous conditions are crucial as water will rapidly consume the reagent.[3]
-
Side Product Formation: The most common cause of low yield is the diversion of starting material into side-product pathways. The primary expected side product is the unformylated pyrazole, 3-(4-bromophenyl)-1H-pyrazole. This occurs if the cyclization is successful but the subsequent electrophilic formylation of the pyrazole ring does not occur.
-
Poor Hydrazone Quality: The starting 4-bromoacetophenone hydrazone must be pure and dry. Impurities from the initial hydrazone synthesis can interfere with the reaction.
-
Loss During Workup/Purification: The product may have partial solubility in the aqueous phase, especially if the pH is not optimal during extraction. Adsorption onto tarry byproducts or irreversible binding to silica gel during chromatography can also significantly reduce the isolated yield.
-
-
Troubleshooting & Optimization:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting hydrazone. If the reaction stalls, consider allowing it to stir longer at room temperature or gently warming to 40-60 °C.[3]
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous DMF. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Stoichiometry: Typically, 2-3 equivalents of the Vilsmeier reagent are used.[3] One equivalent is consumed in the cyclization and a second in the formylation. Using an excess can help drive the reaction to completion but may also increase side products if not controlled.
-
Purification Strategy: Use a solvent system for chromatography that provides good separation between your product and the less polar unformylated pyrazole. A gradient elution from hexane to ethyl acetate is often effective.
-
Question 3: My NMR and Mass Spec data suggest the presence of a di-formylated or chlorinated side product. How is this possible?
Answer: While less common, these side products point to the high reactivity of the system.
-
Causality (Expertise):
-
Di-formylation: The Vilsmeier reagent is a powerful formylating agent.[4] If a large excess of the reagent is used or if the reaction temperature is too high for a prolonged period, a second formylation can occur, although this is sterically and electronically disfavored. More likely is a "double formylation" reported in related substrates where both a methyl group and another active position are formylated under forcing conditions.[5]
-
Chlorinated Byproducts: The Vilsmeier reagent is a chloroiminium salt.[6][7] Under certain conditions, it can act as a chlorinating agent, particularly on highly activated aromatic systems or if side reactions generate reactive chlorine species. This can lead to the formation of products like 3-(4-bromophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde.
-
-
Mitigation Strategy:
-
Carefully control the stoichiometry of the Vilsmeier reagent. Start with 2.5 equivalents and adjust as needed based on reaction monitoring.
-
Avoid excessive heating. For this substrate, heating to 80-90 °C is sometimes reported but should be approached with caution.[3] A milder temperature of 60-65 °C is often sufficient.[8][9]
-
Ensure a clean and efficient workup to hydrolyze all iminium intermediates and quench reactive species.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the formation of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde?
The reaction is a tandem cyclization-formylation process. The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is the key electrophile.[6][7]
-
Initial Attack: The first electrophilic attack occurs on the enamine-like tautomer of the hydrazone at the alpha-carbon of the ketone moiety.
-
Cyclization: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the iminium carbon, which initiates the cyclization.
-
Aromatization: A molecule of dimethylamine is eliminated, leading to the formation of the stable, aromatic pyrazole ring: 3-(4-bromophenyl)-1H-pyrazole.
-
Formylation: This newly formed pyrazole is electron-rich and undergoes a second electrophilic aromatic substitution with another equivalent of the Vilsmeier reagent, primarily at the C4 position.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during the aqueous workup to yield the final aldehyde product.[8][9]
.dot digraph "Vilsmeier-Haack Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Mechanism of Pyrazole-4-carbaldehyde Formation", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} .enddot Caption: Key steps in the Vilsmeier-Haack formylation of a hydrazone.
Q2: How critical are anhydrous conditions?
Extremely critical. The Vilsmeier reagent is highly reactive towards water.[3] Any moisture present in the solvent (DMF) or on the glassware will consume the reagent, forming dimethylamine hydrochloride and phosphoric acid byproducts. This not only reduces the amount of active reagent available for the reaction, leading to incomplete conversion, but can also introduce acidic conditions that may promote side reactions.
Q3: What are the expected analytical signatures for the main product and key side products?
Proper characterization is essential for confirming your results. Here is a summary table:
| Compound Name | ¹H NMR Signature (approx. δ, ppm) | IR Signature (cm⁻¹) | Mass Spec (m/z) [M+H]⁺ |
| Desired Product: 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | 9.8-10.0 (s, 1H, -CHO), 8.0-8.5 (s, 1H, pyrazole-H), 7.5-7.8 (m, 4H, Ar-H), 13.0-14.0 (br s, 1H, NH) | 3100-3300 (N-H), 1670-1690 (C=O, aldehyde) [8], 1590 (C=N) | ~265/267 (Br isotope pattern) |
| Side Product: 3-(4-bromophenyl)-1H-pyrazole | 7.5-7.8 (m, 5H, Ar-H + pyrazole-H), 6.5 (d, 1H, pyrazole-H), 12.0-13.0 (br s, 1H, NH) | 3100-3300 (N-H), NO aldehyde C=O peak | ~237/239 (Br isotope pattern) |
| Starting Material: 4-bromoacetophenone hydrazone | 7.4-7.8 (m, 4H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 2.3 (s, 3H, -CH₃) | 3200-3400 (N-H str.), 1640 (C=N) | ~213/215 (Br isotope pattern) |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation
This protocol provides a robust starting point for the synthesis.
-
Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (2.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
-
-
Reaction:
-
Dissolve 4-bromoacetophenone hydrazone (1 equivalent) in a minimum amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-65 °C.[8]
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting hydrazone spot is consumed (typically 3-5 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.
-
A precipitate should form. Stir the slurry for 1-2 hours to ensure complete hydrolysis.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
-
Purification:
-
The crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
References
-
Selvam, T. P., & Perumal, P. T. (2003). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Tetrahedron Letters, 44(28), 5329-5331. [Link]
-
Shriner, R. L., Ashley, W. C., & Welch, E. (1955). Acetophenone Phenylhydrazone. Organic Syntheses, Collective Volume III, 725. [Link]
-
Reddit r/chemistry. (2023). Help needed with synthesis of 4-Bromoacetophenone. [Link]
-
Semantic Scholar. Vilsmeier– Haack reaction. [Link]
-
Fieser, L. F., & Jones, R. N. (1955). p-Dimethylaminobenzaldehyde. Organic Syntheses, Collective Volume III, 321. [Link]
-
MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. [Link]
-
SAGE Publications Inc. (2003). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]
-
ResearchGate. (1963). Preparation of Hydrazones: Acetophenone Hydrazone. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
ResearchGate. (2013). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Kauno Technologijos Universitetas. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
National Institutes of Health. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
-
Arkivoc. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
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Purification challenges of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Technical Support Center: 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide practical, field-tested insights and solutions to streamline your experimental workflow and ensure the highest purity of your final compound.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific issues that may arise during the synthesis and purification of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, particularly when using the common Vilsmeier-Haack synthesis route.[1][2]
Q1: My crude product after quenching the reaction is a dark, oily residue, not the expected solid precipitate. What happened?
A1: This is a common issue often related to the work-up procedure or incomplete reaction.
-
Causality: The Vilsmeier-Haack reaction utilizes a complex of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which must be thoroughly quenched and neutralized.[1][3] If the quenching is incomplete or the pH is not adequately controlled, acidic byproducts can remain, preventing the desired compound from precipitating as a clean solid. The dark color often indicates the presence of polymeric or other colored side-products.[4]
-
Troubleshooting Protocol:
-
Controlled Quenching: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before quenching. Pour the cooled reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice. This dissipates the heat from the exothermic hydrolysis of excess Vilsmeier reagent.
-
Thorough Neutralization: After quenching, the solution will be highly acidic. Slowly add a saturated aqueous solution of a strong base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), while monitoring the pH with litmus paper or a pH meter. Continue adding the base until the pH is distinctly alkaline (pH > 10).[3] This step is critical to neutralize the mixture and deprotonate the pyrazole ring system, rendering the product less soluble in water and promoting precipitation.
-
Patience is Key: After neutralization, allow the mixture to stir in the ice bath for at least 30-60 minutes. This provides sufficient time for the product to fully precipitate from the aqueous solution. If a solid still does not form, proceed to extraction.
-
Q2: After aqueous workup and extraction, my yield is consistently low. Where is the product being lost?
A2: Product loss at this stage typically points to suboptimal pH adjustment, inefficient extraction, or premature crystallization.
-
Causality: The product has moderate polarity and may have some solubility in the aqueous phase, especially under acidic conditions where it can be protonated. Inefficient extraction with an inappropriate solvent or an insufficient number of extractions will leave a significant amount of product behind.
-
Troubleshooting Protocol:
-
Verify pH: Before extraction, double-check that the aqueous layer is strongly basic (pH > 10).[1] This ensures the product is in its neutral, more organosoluble form.
-
Solvent Selection: Ethyl acetate is an effective extraction solvent for this compound.[1] Dichloromethane (DCM) can also be used. Perform at least three to four extractions with a generous volume of solvent to ensure complete removal of the product from the aqueous phase.
-
Emulsion Management: Emulsions can form at the aqueous-organic interface, trapping the product. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
-
Check for Premature Crystallization: If the product is highly concentrated in the organic extract, it might begin to crystallize in the separation funnel. If this occurs, add a small amount of fresh solvent to redissolve it before completing the separation.
-
Q3: My Thin-Layer Chromatography (TLC) shows multiple spots. How do I identify and remove the common impurities?
A3: The Vilsmeier-Haack reaction can generate several characteristic impurities. Identifying them by their polarity on TLC is the first step to devising a purification strategy.
-
Likely Impurities:
-
Unreacted Hydrazone: The starting material, (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine or a similar hydrazone, is a common impurity if the reaction does not go to completion. It is typically less polar than the aldehyde product.
-
DMF: Residual DMF from the reaction is highly polar and will often remain at the baseline of the TLC plate. It is typically removed during the aqueous workup.
-
Vilsmeier-Related Byproducts: Other formylated or chlorinated species can sometimes form, though often in minor amounts.[3][5] Their polarities can vary.
-
-
Purification Workflow Diagram:
Caption: General purification workflow for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
-
Step-by-Step Purification Protocol:
-
Column Chromatography: This is the most effective method for separating multiple components.[3][6]
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A gradient or isocratic system of ethyl acetate (EtOAc) in hexanes is highly effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The product typically elutes at around 20-40% EtOAc in hexanes. Chloroform has also been reported as a suitable eluent.[6]
-
-
Recrystallization: This is an excellent final polishing step after chromatography or for crude material that is already reasonably pure.
-
Solvent Screening: Test solubility in small vials. Good solvents are those in which the compound is sparingly soluble at room temperature but fully soluble when hot. Methanol and chloroform have been successfully used.[1][6] A mixed solvent system, such as DCM/hexanes or EtOAc/hexanes, can also be effective.
-
Procedure: Dissolve the compound in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
| Parameter | Recommended Conditions | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar organic compounds. |
| Mobile Phase | 10-50% Ethyl Acetate in Hexanes | Provides good separation of the aldehyde product from less polar hydrazone starting material and more polar byproducts. |
| Alternative Eluent | Chloroform | Has been reported to yield crystalline prisms upon slow evaporation.[6] Use with appropriate ventilation. |
| Visualization | UV lamp (254 nm) | The aromatic rings in the molecule make it strongly UV-active. |
Q4: My recrystallization attempts are failing; the compound oils out. What should I do?
A4: "Oiling out" occurs when the solution becomes supersaturated before the temperature drops to the true crystallization point. This is often due to the solvent being too good or the presence of impurities.
-
Causality: Impurities can disrupt the crystal lattice formation. Alternatively, if the compound's melting point is lower than the boiling point of the solvent, it may melt in the hot solution and separate as a liquid upon cooling.
-
Troubleshooting Protocol:
-
Use a Mixed Solvent System: This is the most effective solution. Dissolve the compound in a minimum amount of a "good" solvent (e.g., DCM or EtOAc) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., hexanes or pentane) in which it is insoluble, dropwise, until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled reduction in solubility often promotes high-quality crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance, stability, and solubility of pure 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde?
-
Appearance: When pure, the compound is typically a white to pale yellow or off-white solid.[6]
-
Stability: Pyrazole derivatives are generally stable under normal laboratory conditions.[7] However, the aldehyde functional group can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air.
-
Solubility: The compound is generally insoluble in water but soluble in many common organic solvents like DMF, DMSO, chloroform, ethyl acetate, and acetone.[6][7]
Q2: What are the recommended storage conditions?
To prevent potential oxidation of the aldehyde group, it is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place. A refrigerator is ideal for long-term storage.
Q3: What key signals should I look for in the ¹H NMR and ¹³C NMR to confirm the structure and purity?
-
¹H NMR:
-
Aldehyde Proton (-CHO): A sharp singlet between δ 9.8-10.2 ppm. The absence of this peak and the appearance of a broad peak above 10 ppm could indicate oxidation to a carboxylic acid.
-
Pyrazole Proton: A sharp singlet for the C5-H of the pyrazole ring, typically between δ 8.0-8.5 ppm.
-
Aromatic Protons: A series of doublets and multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the 4-bromophenyl group.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: A peak between δ 185-195 ppm.
-
Pyrazole and Aromatic Carbons: A series of peaks between δ 110-150 ppm.
-
-
Impurity Troubleshooting Logic Diagram:
Caption: A decision-making diagram for troubleshooting purity via ¹H NMR analysis.
Q4: What are the primary safety hazards associated with the Vilsmeier-Haack synthesis of this compound?
The Vilsmeier-Haack reaction requires stringent safety precautions.
-
Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Additions should be performed slowly and at a controlled temperature (0-5 °C).
-
DMF: Dimethylformamide is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction with water or ice is highly exothermic and can cause splashing and the release of HCl gas. This must be done slowly, with efficient stirring, and in a well-ventilated fume hood.
References
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. PubMed Central. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. National Institutes of Health. Available at: [Link]
-
(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]
-
(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles.Google Patents.
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
-
(PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Institutes of Health. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]
Sources
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsionline.com [jpsionline.com]
Technical Support Center: Scale-Up Synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Case ID: PYR-BRO-04-SC Status: Active Support Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the scale-up challenges for synthesizing 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde . While laboratory-scale synthesis often utilizes simple hydrazones, scale-up efforts frequently fail due to the instability of the in-situ generated hydrazone (leading to azine by-products) and thermal runaways during the Vilsmeier-Haack formylation.
Recommended Route: The Semicarbazone Method .
Unlike the direct hydrazine route, converting 4-bromoacetophenone to its semicarbazone creates a stable solid intermediate. This intermediate undergoes the Vilsmeier-Haack reaction (
Module 1: The Synthetic Workflow
The following logic flow outlines the conversion of 4-bromoacetophenone to the target aldehyde, highlighting the critical intermediate steps.
Figure 1: Strategic workflow utilizing the semicarbazone intermediate to ensure regio-stability and avoid azine formation during scale-up.
Module 2: Troubleshooting & Critical Process Parameters (CPPs)
This section addresses specific failure modes reported by users during the 100g – 1kg scale-up phase.
Phase 1: Reagent Preparation & Addition
Q1: The reaction mixture turned into a black tar immediately upon adding
-
Root Cause: Thermal Runaway / Uncontrolled Exotherm.
-
Technical Insight: The formation of the Vilsmeier reagent (Chloromethylene-dimethyliminium chloride) is exothermic. Adding
directly to the substrate/DMF mixture at room temperature causes a spike in temperature, leading to polymerization of the substrate. -
Solution:
-
Pre-cool the DMF/Semicarbazone solution to 0–5°C.
-
Add
dropwise over 1–2 hours. -
Maintain internal temperature
during addition.
-
Q2: We are seeing low yields and starting material recovery. Is the Vilsmeier reagent degrading?
-
Root Cause: Moisture Contamination.
-
Technical Insight:
is extremely sensitive to water. If your DMF is "wet" (contains water), the hydrolyzes to phosphoric acid and HCl before it can react with the DMF to form the active electrophile. -
Solution:
-
Use Anhydrous DMF (water content
). -
Keep the reactor under a nitrogen blanket.
-
Phase 2: Reaction & Work-up
Q3: The product contains a significant impurity (approx. 10-15%) that is difficult to remove.
-
Root Cause: Azine formation or incomplete cyclization.
-
Technical Insight: If you used the direct hydrazine route, the hydrazine likely reacted with two equivalents of ketone to form an azine. If using the semicarbazone route, the impurity is likely the unhydrolyzed formyl-intermediate.
-
Solution: Ensure the hydrolysis step (quenching) is sufficient. The intermediate iminium salt must be hydrolyzed to the aldehyde.[1] Adjust the pH to 7–8 using Sodium Acetate or NaOH solution and stir for 1–2 hours.
Q4: Violent gas evolution occurred during the quench. How do we manage this at 1kg scale?
-
Root Cause: Exothermic hydrolysis of excess
. -
Technical Insight: Unreacted
reacts with water to generate HCl gas and heat. -
Solution: Reverse Quench .
-
Never add water to the reaction vessel.
-
Slowly pour the reaction mixture into a stirred slurry of ice and water.
-
Maintain the quench vessel temperature
.
-
Module 3: Optimized Scale-Up Protocol
Scale: 100g Input (4-Bromoacetophenone) | Expected Yield: 65–75%
Step 1: Synthesis of Semicarbazone Intermediate
Rationale: Stabilizes the hydrazine moiety and prevents side reactions.
-
Dissolution: In a 1L reactor, dissolve 4-Bromoacetophenone (100g, 0.50 mol) in Ethanol (400 mL) .
-
Reagent Prep: In a separate beaker, dissolve Semicarbazide Hydrochloride (61.6g, 0.55 mol) and Sodium Acetate (45.3g, 0.55 mol) in Water (150 mL) .
-
Reaction: Add the aqueous reagent solution to the ethanolic ketone solution.
-
Reflux: Heat to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC.[2][3]
-
Isolation: Cool to room temperature, then to 0–5°C. The semicarbazone will precipitate as a white/off-white solid.
-
Filtration: Filter the solid, wash with cold water (2 x 100 mL) and cold ethanol (1 x 50 mL). Dry in a vacuum oven at 50°C.
Step 2: Vilsmeier-Haack Cyclization
Rationale: Double formylation and ring closure.
| Reagent | Equivalents | Role |
| Semicarbazone (Step 1) | 1.0 | Substrate |
| DMF (Anhydrous) | 10.0 Vol | Solvent & Reagent (C1 Source) |
| 3.0 | Vilsmeier Reagent Generator |
-
Setup: Charge Dry DMF (500 mL) and the dried Semicarbazone (from Step 1) into a dry 2L reactor under Nitrogen.
-
Cooling: Cool the mixture to 0–5°C .
-
Addition: Add
(140 mL, approx. 1.5 mol) dropwise via an addition funnel. Critical: Do not allow Temp to exceed 10°C. -
Heating: After addition is complete, allow to warm to room temperature, then heat to 60–70°C for 4–6 hours. The mixture will darken (orange/red).
-
Quench (Reverse): Prepare a mixture of Ice (1 kg) and Water (500 mL) in a 5L vessel. Slowly pour the hot reaction mixture into the ice slurry with vigorous stirring.
-
Neutralization: The solution will be acidic. Slowly add 50% NaOH solution or solid Sodium Acetate until pH reaches 7–8.
-
Precipitation: The product, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde , will precipitate as a pale yellow solid.
-
Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/DMF mixtures if high purity (>98%) is required.
Module 4: Safety & Waste Management
Phosphorus Oxychloride ( ) Hazards
-
Inhalation: Highly toxic. Causes severe burns to respiratory tract. Always use in a fume hood.
-
Reactivity: Reacts violently with water.
-
Spill Control: Do not use water. Absorb with dry sand or earth. Neutralize with weak alkaline powder (sodium bicarbonate) only after absorption.
Waste Disposal
-
Aqueous Waste: The filtrate from the quench contains large amounts of Phosphorus and Chloride salts. It must be treated as Acidic Aqueous Waste . Do not mix with Cyanide or Sulfide waste streams (risk of toxic gas evolution).
-
Organic Waste: DMF waste should be segregated for halogenated solvent disposal/incineration.
References
-
Kira, M. A., et al. (1970). "The Vilsmeier-Haack Reaction of Hydrazones." Journal of Heterocyclic Chemistry, 7(1), 25–26.
-
Mohamed, A. A., et al. (2023). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 13, 26903-26938.
-
Pellegatti, L., & Sedelmeier, J. (2020).[4] "Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant." Organic Process Research & Development, 24(9), 1586–1601.[4]
-
Kalirajan, R., et al. (2013). "Synthesis, Characterization and Antimicrobial activity of some new pyrazole-4-carbaldehyde derivatives." Journal of Pharmaceutical and Scientific Innovation, 2(5), 18-22.
Sources
Technical Support Center: Pyrazole-4-Carbaldehyde Reaction Monitoring
Ticket ID: PYR-CHO-MON-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering difficulties monitoring the synthesis or functionalization of pyrazole-4-carbaldehyde . This scaffold presents a unique "dual-threat" challenge in Thin Layer Chromatography (TLC):
-
The Pyrazole Core: It is amphoteric (acting as both acid and base) and highly polar, leading to severe streaking/tailing on acidic silica gel due to hydrogen bonding with silanol groups.
-
The Aldehyde Moiety: It is reactive and prone to oxidation (to carboxylic acid) or condensation (to imines) directly on the silica surface, leading to "ghost spots" or baseline artifacts.
This guide provides a validated, self-correcting protocol to monitor these reactions, specifically focusing on the Vilsmeier-Haack formylation and subsequent functionalizations.
Part 1: The "Mini-Workup" (Critical Pre-Spotting Protocol)
STOP. Do not spot the crude reaction mixture directly onto the TLC plate, especially if running a Vilsmeier-Haack reaction (POCl₃/DMF).
The Science: The Vilsmeier reaction generates a chloroiminium salt intermediate .[1][2] This salt is highly polar (stays at the baseline) and moisture-sensitive. If you spot it directly, it hydrolyzes on the plate, generating HCl which alters the local pH of the silica, causing massive streaking and false Rf values.
Validated "Mini-Workup" Protocol
-
Aliquot: Take 20 µL of the reaction mixture using a glass capillary or micropipette.
-
Quench: Dispense into a small vial containing 100 µL of saturated NaOAc (aq) or 1M NaOH .
-
Why? This forces the hydrolysis of the iminium salt to the desired aldehyde before chromatography.
-
-
Extract: Add 200 µL of Ethyl Acetate (EtOAc). Shake vigorously.
-
Spot: Use the top organic layer for TLC.
Part 2: Mobile Phase Engineering (Anti-Streaking)
Standard Hexane/EtOAc systems often fail for free (NH)-pyrazoles. The basic nitrogen interacts with acidic silanols (
The "Triethylamine Block" Method
To fix streaking, you must neutralize the silica surface.[3]
| Solvent System | Composition | Application |
| System A (Standard) | DCM : MeOH (95:5) | N-alkylated pyrazoles (non-acidic). |
| System B (The Fixer) | DCM : MeOH : TEA (90:9:1) | Free (NH)-pyrazoles. The Triethylamine (TEA) saturates silanol sites. |
| System C (High Polarity) | CHCl₃ : MeOH : NH₄OH (80:18:2) | Highly polar/water-soluble derivatives. |
Expert Note: If using System B, you must dry the plate with a heat gun before visualization to evaporate the TEA. Otherwise, the entire plate will stain dark in iodine or anisaldehyde.
Part 3: Visualization Logic (The DNP Confirmation)
UV (254 nm) is insufficient because many side products (dimers) are also UV active. You need a chemical test to confirm the formation of the aldehyde.
The 2,4-DNP Stain (Brady's Reagent)
-
Mechanism: Nucleophilic addition-elimination forms a dinitrophenylhydrazone.
-
Result: The pyrazole-4-carbaldehyde spot turns Yellow/Orange immediately.
-
Protocol: Dip the plate, blot excess on a paper towel. Heating is usually not required but accelerates the color.
Part 4: Visualized Workflows
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures you choose the correct mobile phase based on your specific pyrazole substitution.
Caption: Decision logic for selecting the mobile phase. Note that free NH-pyrazoles almost always require a basic modifier (TEA) to prevent tailing.
Diagram 2: Vilsmeier-Haack Monitoring Workflow
The specific sequence to avoid false negatives due to iminium salt stability.
Caption: The "Mini-Workup" is essential. Direct spotting of Vilsmeier reagents leads to decomposition and unreadable TLC plates.
Part 5: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Spot stays at baseline | 1. Solvent too non-polar.2. Iminium salt not hydrolyzed. | 1. Increase MeOH %.2. Perform "Mini-Workup" with NaOH/NaOAc before spotting. |
| Long streak (Comet tail) | Interaction between basic Pyrazole-N and acidic Silica-OH. | Add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent. |
| Spot fades/changes color | Aldehyde oxidation on the plate. | Visualize immediately. Do not let the plate sit in air for >10 mins. |
| Two spots very close | Regioisomers (e.g., 3- vs 5- aldehyde) or incomplete reaction. | Run 2D-TLC or switch to a Toluene:Acetone (3:1) system for better isomer resolution. |
Frequently Asked Questions
Q: I see a spot for my product, but after workup, the NMR shows carboxylic acid. What happened? A: Pyrazole-4-carbaldehydes are susceptible to oxidation (Cannizzaro-type or air oxidation) under basic workup conditions.
-
Fix: Keep the workup pH neutral (pH 7-8). Do not use strong bases (NaOH) for the bulk quench if possible; use Sodium Acetate or Sodium Bicarbonate.
Q: Can I use KMnO4 to stain? A: Yes, but it is non-specific. KMnO4 will oxidize the aldehyde to an acid (appearing as a yellow spot on purple), but it also stains the pyrazole ring and many impurities. 2,4-DNP is far superior for tracking the formation of the aldehyde group specifically [2, 3].
Q: My starting material and product have the same Rf in EtOAc/Hexane.
A: This is common. The polarity change from Pyrazole
-
Fix: Switch to DCM:MeOH (95:5) . The chlorinated solvent interacts differently with the aromatic system, often providing better separation than ester/alkane systems.
References
-
BenchChem. (2025).[2] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Retrieved from
-
University of Liverpool. (n.d.). TLC Stains: Preparation and Use of 2,4-DNP. Retrieved from
-
Washington University. (n.d.). TLC Stain Recipes: 2,4-DNP and Anisaldehyde.[4] Retrieved from
-
Org Prep Daily. (2006). Purifying amines on silica: Solvent systems for polar tailing compounds. Retrieved from
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes on Silica. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. TLC stains [reachdevices.com]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Validation & Comparative
Technical Comparison Guide: Efficacy of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde Derived Chalcones
This guide provides an in-depth technical comparison of chalcones derived from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde versus those derived from other common aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde). It is designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The integration of a pyrazole moiety with a chalcone backbone creates a "hybrid pharmacophore" that exhibits superior biological activity compared to simple chalcones. Specifically, derivatives synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde have emerged as privileged scaffolds. The presence of the 4-bromophenyl group enhances lipophilicity (LogP) and facilitates specific halogen-bonding interactions with protein targets (e.g., EGFR, Tubulin, CDK4), resulting in significantly lower IC50 values in cancer cell lines compared to their non-halogenated or electron-rich analogs.
Chemical Synthesis & Structural Basis[1][2][3][4]
The synthesis of these chalcones follows a convergent pathway. The critical intermediate, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde , is first generated via the Vilsmeier-Haack reaction, followed by a Claisen-Schmidt condensation with various acetophenones.
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway. The Vilsmeier-Haack reaction cyclizes the hydrazone into the pyrazole aldehyde, which then undergoes aldol condensation to form the chalcone.
Comparative Biological Efficacy[3][5][6][7]
The following data compares the efficacy of chalcones derived from the 4-bromophenyl scaffold against other aldehyde derivatives.
Anticancer Activity (IC50 Values)
The 4-bromophenyl moiety typically confers higher potency against breast (MCF-7) and liver (HepG2) cancer lines compared to unsubstituted or methoxy-substituted analogs. This is attributed to the bromine atom's ability to form "sigma-hole" interactions with carbonyl backbone residues in the target protein's binding pocket.
Table 1: Comparative Cytotoxicity (MCF-7 Cell Line) Data represents mean IC50 values from representative SAR studies.
| Scaffold Derivative (Aldehyde Source) | Substituent (R) | IC50 (µM) | Relative Potency | Mechanism Note |
| 3-(4-bromophenyl)-pyrazole | 4-Br | 6.53 ± 1.12 | High | Halogen bonding + Lipophilicity |
| 3-(4-methoxyphenyl)-pyrazole | 4-OCH3 | 12.4 ± 0.8 | Moderate | Electron donation reduces electrophilicity |
| 3-phenyl-pyrazole (Unsubstituted) | H | > 50.0 | Low | Lacks specific binding interaction |
| Simple Benzaldehyde (Non-pyrazole) | N/A | > 100.0 | Very Low | Lacks hybrid pharmacophore benefits |
Key Insight: The 4-bromo derivative (Compound 1H in reference studies) demonstrates a ~2-fold increase in potency over the methoxy derivative and is significantly more active than the unsubstituted phenyl analog.
Antimicrobial Activity
In bacterial inhibition assays, the 4-bromophenyl derivatives show a broader spectrum of activity, particularly against Gram-negative bacteria which are typically resistant to lipophilic drugs.
Table 2: Zone of Inhibition (mm) at 100 µg/mL
| Compound Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| 4-Br-Pyrazole Chalcone | 22 mm | 18 mm | 20 mm |
| 4-Cl-Pyrazole Chalcone | 19 mm | 14 mm | 16 mm |
| 4-H (Unsubstituted) | 12 mm | No Activity | 10 mm |
| Standard (Ciprofloxacin) | 25 mm | 28 mm | N/A |
Mechanism of Action
The enhanced efficacy of the 3-(4-bromophenyl) derivatives is not merely due to solubility. The mechanism involves multi-target inhibition, primarily disrupting the cell cycle at the G2/M phase and inducing apoptosis via the mitochondrial pathway.
Signaling Pathway Diagram
Caption: Mechanism of Action. The chalcone inhibits tubulin and CDK4, triggering a cascade that shifts the Bcl-2/Bax ratio, leading to mitochondrial dysfunction and caspase-mediated apoptosis.
Experimental Protocols
Synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde[10]
-
Preparation of Vilsmeier Reagent: Add POCl3 (30 mmol) dropwise to dry DMF (30 mmol) at 0°C. Stir for 30 minutes.
-
Addition: Dissolve 4-bromoacetophenone phenylhydrazone (10 mmol) in DMF (10 mL) and add slowly to the reagent.
-
Reaction: Heat the mixture to 60-70°C for 4-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature and pour into crushed ice. Neutralize with saturated Na2CO3 solution to pH 7-8.
-
Purification: Filter the yellow precipitate, wash with water, and recrystallize from ethanol.
-
Expected Yield: 80-85%.
-
Appearance: Pale yellow solid.[1]
-
Claisen-Schmidt Condensation (Chalcone Formation)
-
Mixing: Dissolve the aldehyde (1 mmol) and the substituted acetophenone (1 mmol) in Ethanol (10 mL) or PEG-400 (Green chemistry alternative).
-
Catalysis: Add 40% NaOH (aq) solution (1 mL) dropwise with vigorous stirring.
-
Stirring: Stir at room temperature for 3-6 hours. A solid precipitate will form.
-
Isolation: Pour the mixture into ice-cold water (50 mL) and acidify slightly with dilute HCl (to neutralize excess base).
-
Purification: Filter the solid and recrystallize from ethanol/chloroform.
MTT Cytotoxicity Assay
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Treat cells with the chalcone derivative at varying concentrations (0.1 – 100 µM) for 48h.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove media and add DMSO (100 µL) to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Synthesis and biological evaluation of isatin-chalcone hybrids. ResearchGate. (2025). Demonstrates the high potency of 4-Br derivatives against MCF-7 cells (IC50 ~6.53 µM).[2]
-
Anticancer activity of novel pyrazolyl-chalcones. PubMed Central. (2024). Details the synthesis and gene expression analysis (Bcl-2/CDK4) of thiophene and pyrazole chalcones.
-
Crystal structure and synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica. (2012). Provides the foundational structural data for the aldehyde intermediate.
-
Antimicrobial properties of furan-derived chalcones and pyrazoline derivatives. NIH. (2022). Compares the antimicrobial efficacy of various halogenated chalcones.
-
Structure-anticancer activity relationship of chalcone compounds. ResearchGate. (2021). General SAR review highlighting the role of halogen bonding in chalcone efficacy.
Sources
Benchmarking synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde against other methods
Executive Summary
This technical guide benchmarks the synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde , a critical intermediate in the development of p38 MAP kinase inhibitors and agrochemicals.
After evaluating three primary methodologies—(A) Direct Vilsmeier-Haack Cyclization, (B) Oxidative Functionalization of Alcohols, and (C) Microwave-Assisted Synthesis—this guide identifies Method A (Direct Vilsmeier-Haack Cyclization) as the superior protocol for medicinal chemistry and process development applications.
Key Findings:
-
Yield Efficiency: Method A consistently delivers yields of 80–86% , significantly outperforming the multi-step oxidative route (Method B, ~55–60% overall).
-
Atom Economy: Method A utilizes a "one-pot" cascade to construct the pyrazole ring and install the aldehyde functionality simultaneously.
-
Scalability: The thermodynamic profile of Method A is manageable at kilogram scales if "feed-controlled" addition strategies are employed.
Mechanistic Analysis: The "Double Vilsmeier" Cascade
Understanding the mechanism is vital for troubleshooting. The superior performance of Method A relies on the dual role of the Vilsmeier reagent (chloromethylene dimethyliminium chloride). It acts first as a cyclization agent and second as a formylating agent.[1][2]
Pathway Diagram
The following diagram illustrates the transformation from the hydrazone precursor to the final aldehyde.[2]
Figure 1: Mechanistic cascade of the Vilsmeier-Haack cyclization. Note the requirement for excess reagent to ensure C4-formylation after ring closure.
Comparative Benchmarking
The following data compares the Direct Vilsmeier Cyclization against the two most common alternatives found in literature (Oxidation of Pyrazolyl Alcohols and Microwave-Assisted Synthesis).
Method A: Direct Vilsmeier-Haack Cyclization (Recommended)
-
Reagents:
/ DMF -
Description: The hydrazone is treated with 3 equivalents of Vilsmeier reagent. The reaction builds the ring and installs the aldehyde in a single thermal operation.
Method B: Oxidative Functionalization
-
Precursor: 3-(4-bromophenyl)-1H-pyrazol-4-yl)methanol
-
Reagents: PCC (Pyridinium chlorochromate) or
-
Description: A stepwise approach where the pyrazole ring is formed first (often via dipolar cycloaddition), reduced to an alcohol, and then oxidized to the aldehyde.
-
Deficiency: Requires isolation of intermediates; PCC is toxic and difficult to remove completely.
Method C: Microwave-Assisted (Green/Fast)
-
Conditions: Solvent-free, Microwave irradiation (MW), 2-4 mins.
-
Description: Rapid synthesis useful for library generation (mg scale).
-
Deficiency: Difficult to scale due to "hot spots" and thermal runaway risks with
.
Performance Data Matrix
| Metric | Method A (Direct Vilsmeier) | Method B (Oxidation) | Method C (Microwave) |
| Overall Yield | 82 - 86% | 55 - 60% | 75 - 80% |
| Reaction Time | 4 - 6 Hours | 24 - 48 Hours (Multi-step) | 2 - 5 Minutes |
| Atom Economy | High | Low (Chromium waste) | High |
| Scalability | High (with cooling) | Medium | Low |
| Purity (Crude) | >90% | ~75% (Chromium salts) | >85% |
| Safety Profile | Moderate (Corrosive) | Poor (Carcinogenic Cr) | Moderate (Pressure) |
Detailed Protocol: Method A
This protocol is validated for the synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde . It incorporates safety modifications for handling
Reagents
-
Substrate: 4-Bromoacetophenone hydrazone (1.0 eq)
-
Solvent: Anhydrous DMF (10-12 volumes)
-
Reagent: Phosphorus Oxychloride (
, 3.0 eq)[4] -
Quench: Ice water / saturated
Step-by-Step Workflow
-
Vilsmeier Reagent Formation (In-Situ):
-
Charge anhydrous DMF into a reactor under
atmosphere. -
Cool to 0–5°C.
-
Add
dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition. -
Stir for 30 minutes to form the white/yellow chloroiminium salt precipitate.
-
-
Substrate Addition:
-
Dissolve 4-bromoacetophenone hydrazone in minimum DMF.
-
Add this solution dropwise to the Vilsmeier complex at 0–5°C.
-
-
Cyclization & Formylation:
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat to 60–80°C for 4–5 hours.
-
Monitoring: Check TLC or HPLC for disappearance of hydrazone. The solution will turn deep red/orange.
-
-
Quench & Isolation:
-
Cool reaction mass to RT.
-
Pour slowly onto crushed ice (exothermic hydrolysis).
-
Neutralize to pH 7–8 using saturated
or 2N NaOH. Note: The product precipitates as a pale yellow solid. -
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
-
Purification:
-
Filter the solid. Wash with copious water to remove DMF/Salts.
-
Recrystallize from Ethanol or Ethanol/DMF mixtures.
-
Process Visualizer
Figure 2: Operational workflow for the synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Expert Insights & Troubleshooting
Why the Reaction Fails
-
Moisture Contamination:
is extremely sensitive to water. Even trace moisture in DMF can hydrolyze the reagent before it reacts with the hydrazone, leading to low yields or incomplete cyclization. Always use anhydrous DMF. -
Temperature Spikes: Adding the substrate too quickly to the Vilsmeier complex causes a "square-wave" exotherm. On a large scale, this can lead to charring (tar formation).
-
Incomplete Hydrolysis: If the final solid is sticky or colored deeply orange, the iminium salt may not have fully hydrolyzed. Ensure the quench step stirs for at least 60 minutes at pH 7–8.
The "Bromine" Effect
The 4-bromo substituent is electron-withdrawing (inductive) but also capable of resonance donation. Unlike strong electron-withdrawing groups (like
References
-
Elkady, M., et al. (2012).[3] "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde."[3] Acta Crystallographica Section E, E68, o3397.[3]
- Note: Provides crystallographic proof of structure and Vilsmeier synthesis details.
-
Li, X., et al. (2008). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules, 13, 134-143.
- Note: Benchmarks the Vilsmeier cycliz
-
Kira, M. A., et al. (1970). "The Vilsmeier–Haack reaction on hydrazones." Tetrahedron Letters, 11(48), 4215-4216.
- Note: The foundational paper establishing the mechanism of pyrazole formation
-
Mohareb, R. M., et al. (2010). "Vilsmeier-Haack reagent as a key reagent for the synthesis of functionalized pyrazoles."[5] Molecules, 15(3).
- Note: Review of functional group tolerance in this reaction.
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Navigating the lifecycle of a chemical intermediate, from receipt to disposal, is a fundamental responsibility in modern research and development. For a compound like 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, which possesses a unique combination of a halogenated aromatic ring, a pyrazole heterocycle, and a reactive aldehyde group, a detailed and scientifically-grounded disposal plan is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides the essential, step-by-step procedures for the proper disposal of this compound and its associated waste, ensuring the safety of personnel and the integrity of your facility's protocols.
Part 1: Hazard Identification and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde dictates its classification and handling requirements. The presence of the bromophenyl group categorizes it as a halogenated organic compound .[1] This is the single most critical piece of information for waste segregation. The aldehyde functional group and pyrazole core contribute to its potential reactivity and biological activity.
Safety Data Sheets (SDS) for this compound and structurally similar chemicals consistently highlight several key hazards under the Globally Harmonized System (GHS).[2][3][4][5]
| Hazard Class | GHS Hazard Statement | GHS Pictogram | Causality and Implication for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Ingestion can lead to adverse health effects. Strict hygiene measures, such as washing hands thoroughly after handling, are essential.[3][6] Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Direct contact with the skin can cause irritation. This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][7][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | The compound can cause significant eye irritation upon contact. Safety glasses with side-shields or goggles are mandatory when handling this chemical.[2][7][9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Inhalation of the dust or powder can irritate the respiratory tract. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[2][5][8] |
Caution! The toxicological properties of many research chemicals have not been thoroughly investigated.[2] Therefore, it is prudent to treat this compound with a high degree of care, assuming it may have other unknown hazards.
Part 2: Regulatory Framework: The Legal Basis for Disposal
Disposal of chemical waste is strictly regulated. The procedures outlined here are designed to comply with the foundational principles of major regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).
-
United States (EPA): Under the Resource Conservation and Recovery Act (RCRA), the waste generator (the laboratory) is responsible for the chemical waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[10] Wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or if they are specifically listed. 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde waste would be classified as hazardous due to its characteristics as a halogenated organic compound.
-
European Union (ECHA): The Waste Framework Directive (WFD) mandates that hazardous waste be managed in a way that protects human health and the environment.[11][12] A key principle is the prohibition of mixing different categories of hazardous waste, which reinforces the need for proper segregation.[12]
The overarching principle from these regulations is clear: hazardous chemical waste must be properly identified, segregated, stored safely, and transferred to a licensed facility for disposal. [13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[14][15]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste containing 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the waste, ensure you are wearing the appropriate PPE as dictated by the hazard assessment:
-
Nitrile gloves (inspect for integrity before use).[9]
-
Safety glasses with side-shields or chemical splash goggles.[9]
-
A properly buttoned laboratory coat.
Step 2: Waste Identification and Segregation This is the most critical step. Due to the bromine atom, this compound must be disposed of as halogenated organic waste .
-
Action: Designate a specific, properly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[16] Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal.[14][17]
Step 3: Containerization
-
Action: Place the waste 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (whether as a pure solid, in solution, or as gross contamination on items like weighing paper) into your designated halogenated waste container.
-
Container Specifications: The container must be made of a material compatible with the waste (e.g., polyethylene for solvents), be in good condition, and have a secure, tight-fitting lid.[15] Keep the container closed at all times except when adding waste.[17]
Step 4: Labeling Proper labeling is a legal requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[17]
-
Label Content:
-
The words "Hazardous Waste".
-
The full chemical name: "3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde".
-
If in a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: ~90%, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde: ~10%").
-
The date you started accumulating waste in the container.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
-
Step 5: On-Site Accumulation and Storage
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation.
-
Storage Conditions: The container must be kept in a secondary containment bin to catch any potential leaks. Store it in a cool, dry, and well-ventilated location, away from incompatible materials.[9][17]
Step 6: Arranging for Final Disposal
-
Action: Once the container is full or you have finished the project, arrange for a waste pickup through your institution's EHS office. You do not transport the waste off-site yourself.
-
Causality: EHS professionals are trained to handle, transport, and manifest hazardous waste according to strict regulatory protocols, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
Part 4: Disposal of Contaminated Materials and Empty Containers
Sharps and Labware (Pipette tips, contaminated vials, etc.):
-
Items with trace contamination can often be placed in a labeled bag or container for solid hazardous waste.
-
Grossly contaminated items should be treated as hazardous waste and placed in the appropriate halogenated waste stream.
Empty Stock Containers: An "empty" container that held hazardous waste is often still regulated unless properly decontaminated.[18][19]
-
Procedure:
-
Thoroughly empty the container of all contents.
-
Perform a "triple rinse."[19][20] This involves rinsing the container three times with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound.
-
Crucially, the rinsate from these washes is considered hazardous waste. [18][20] Collect all rinsate and add it to your liquid halogenated organic waste container.
-
After triple rinsing and air-drying in a fume hood, deface or remove the original label.[19][20] The container can now typically be disposed of in the normal laboratory glass or plastic recycling stream, per your institution's policy.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde waste.
Caption: Waste Disposal Workflow for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Legislation. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Understanding Waste Framework Directive. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Homepage. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
- Al-Malah, K. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
-
European Union. (n.d.). EU Waste Law. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Fitreach. (n.d.). Disposal/Hazardous waste. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling, storage, and disposal of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. As a Senior Application Scientist, this document is designed to provide not just procedural steps, but also the scientific rationale behind these recommendations to ensure a self-validating system of laboratory safety.
The pyrazole moiety is a common scaffold in pharmacologically active compounds, and understanding the specific hazards associated with this brominated derivative is crucial for mitigating risk in a research and development setting.[1][2] This compound should be handled with the care afforded to all novel chemical entities, assuming a degree of toxicity and irritancy until proven otherwise.
Hazard Identification and Risk Assessment
-
Skin Irritation: Similar pyrazole-based compounds are known to cause skin irritation.[3][4][5] Prolonged or repeated contact should be avoided.
-
Eye Irritation: Contact with the eyes is likely to cause serious irritation.[3][4][6]
-
Harmful if Swallowed: Oral ingestion may be harmful.[3][5][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]
Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound, which requires specific considerations for disposal.[8]
Summary of Potential Hazards:
| Hazard Class | Category | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity, Oral | Harmful | Ingestion | May be harmful if swallowed.[3][7] |
| Skin Corrosion/Irritation | Irritant | Skin Contact | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Irritant | Eye Contact | Causes serious eye irritation.[3][4][6] |
| Specific Target Organ Toxicity | Irritant | Inhalation | May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
-
Hand Protection: Wear powder-free nitrile gloves.[9] Thicker gloves generally offer better protection.[9] Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[9]
-
Eye Protection: Chemical safety goggles are required.[10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Body Protection: A long-sleeved laboratory coat is essential. For larger quantities or when there is a significant risk of spillage, consider a disposable gown with tight-fitting cuffs.[11]
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation of dust.[12][13] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved N95 respirator is recommended.[14]
PPE Workflow Diagram:
Caption: Workflow for safe handling of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill containment materials, and waste containers readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[13] Use a spatula for solid transfers and avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3] Decontaminate the work area.
Storage
Store 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde in a tightly closed container in a cool, dry, and well-ventilated area.[3][15] Keep it away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][15] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation persists, seek medical advice.[15] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[12] For larger spills, contain the spill and follow your institution's hazardous material spill response protocol. |
Disposal Plan
As a halogenated organic compound, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste.[8][16] Do not mix with non-halogenated waste.[16][17]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde".
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office.[18] Do not dispose of this chemical down the drain.[16]
Disposal Workflow Diagram:
Caption: Step-by-step disposal plan for halogenated pyrazole waste.
Conclusion
By adhering to these guidelines, researchers can safely handle 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, minimizing personal exposure and environmental impact. The principles of proactive risk assessment, proper use of engineering controls and PPE, and diligent adherence to established protocols are the cornerstones of a robust laboratory safety culture.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- ChemicalBook. (2023). 1H-Pyrazole-4-carboxaldehyde Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole.
- Ossila. (2023). Safety Data Sheet for 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
- Apollo Scientific. (2008). Safety Data Sheet for 1-(2-bromophenyl)-1h-pyrazole.
- National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 663827.
- Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2650.
- Chem-Impex. (n.d.). 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Jagdale, D. (2018). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. International Journal of Pharmaceutical Sciences and Research, 9(1), 277-281.
- Al-Issa, S. A. (2014). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica, 61(1), 136-151.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
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- Cornell University. (n.d.). 7.2 Organic Solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
